(R)-DM4-SPDP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H61ClN4O14S2 |
|---|---|
Poids moléculaire |
981.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12-/t26-,27-,31+,32-,33+,40+,44+,45+/m1/s1 |
Clé InChI |
VCCMUJGGUQZUOZ-UGXWFQQMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-DM4-SPDP on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-DM4, a potent maytansinoid derivative, is a critical component of antibody-drug conjugates (ADCs), where it serves as the cytotoxic payload. This technical guide provides a comprehensive overview of the mechanism of action of (R)-DM4, particularly in the context of its delivery via an SPDP linker, on its primary cellular target: microtubules. DM4 exerts its powerful anti-mitotic effects by actively disrupting microtubule dynamics, a process essential for cell division. This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis. This document details the molecular interactions of DM4 with tubulin, presents quantitative data on its effects, outlines key experimental protocols for its characterization, and provides visual representations of the involved pathways and workflows.
Introduction to (R)-DM4 and the SPDP Linker
(R)-DM4, also known as ravtansine, is a thiol-containing derivative of maytansine, a natural ansa macrolide. Its chemical structure is optimized for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells. The potent cytotoxicity of DM4 stems from its ability to inhibit tubulin polymerization and destabilize microtubules.[1][2][3][4]
The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that facilitates the attachment of DM4 to an antibody.[5] A key feature of the SPDP linker is its cleavable disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, releasing the active DM4 payload precisely at the target site.[3][5]
Core Mechanism of Action: Disruption of Microtubule Dynamics
The fundamental mechanism of action of DM4 is the potent suppression of microtubule dynamics.[1][2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated.[6] DM4 disrupts this equilibrium through the following key actions:
-
Inhibition of Polymerization: DM4 inhibits the assembly of tubulin into microtubules.[1][3][4] This prevents the formation of new microtubules, which is essential for the construction of the mitotic spindle.
-
Enhancement of Destabilization: In addition to inhibiting polymerization, DM4 actively promotes the destabilization and depolymerization of existing microtubules.[1][3][4] This leads to a net loss of microtubule polymer in the cell.
The combined effect of inhibiting polymerization and promoting depolymerization leads to a potent suppression of microtubule dynamics, resulting in a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2]
Signaling Pathway of DM4-Induced Apoptosis
The following diagram illustrates the signaling pathway from the administration of a DM4-containing ADC to the induction of apoptosis.
Caption: Signaling pathway of (R)-DM4-SPDP ADC from cell surface binding to apoptosis.
Quantitative Data on the Effects of DM4 Analogs on Microtubules
Precise quantitative data for (R)-DM4 is limited in publicly available literature. However, extensive studies on its active metabolite, S-methyl DM4, and the related compound S-methyl DM1, provide valuable insights into its potent effects on microtubule dynamics.
Table 1: Inhibition of Microtubule Polymerization
| Compound | IC50 (µM) for Microtubule Assembly Inhibition |
| Maytansine | 1 ± 0.02 |
| S-methyl DM1 | 4 ± 0.1 |
| S-methyl DM4 | 1.7 ± 0.4 |
| Data from Lopus et al., 2010.[5] |
Table 2: Effects on Microtubule Dynamic Instability Parameters
The following data represents the effects of a 100 nmol/L concentration of maytansinoids on the dynamic instability of individual microtubules in vitro.
| Parameter | Control | S-methyl DM4 | % Change from Control |
| Growth Rate (µm/min) | 1.7 ± 0.2 | 1.3 ± 0.1 | -24% |
| Shortening Rate (µm/min) | 8.9 ± 0.8 | 3.9 ± 0.4 | -56% |
| Catastrophe Frequency (events/min) | 0.30 | 0.03 | -90% |
| Rescue Frequency (events/min) | 1.00 | 0.50 | -50% |
| Dynamicity (µm/min) | 1.3 | 0.35 | -73% |
| Data from Lopus et al., 2010.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound on microtubules. The following sections provide step-by-step protocols for key experiments.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of DM4 on the in vitro assembly of microtubules by monitoring changes in turbidity.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
(R)-DM4 solution at various concentrations
-
Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm
-
96-well plates
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add (R)-DM4 or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using the plate reader in kinetic mode. An increase in absorbance indicates tubulin polymerization.
Data Analysis:
-
Plot absorbance versus time.
-
Calculate the rate of polymerization and the maximal polymer mass for each (R)-DM4 concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Tubulin Binding Assay (Fluorescence Polarization)
This assay can be used to determine the binding affinity of DM4 to tubulin.
Materials:
-
Purified tubulin
-
Fluorescently labeled tubulin-binding compound (e.g., fluorescently labeled paclitaxel (B517696) or a custom-synthesized fluorescent DM4 analog)
-
(R)-DM4 at various concentrations
-
Assay buffer
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of purified tubulin and the fluorescently labeled compound in the assay buffer.
-
Add serial dilutions of (R)-DM4 to the wells of a microplate.
-
Add the tubulin/fluorescent probe mixture to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by (R)-DM4 will result in a decrease in polarization.
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of (R)-DM4.
-
Fit the data to a suitable binding model to calculate the dissociation constant (Kd).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a DM4-containing ADC on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4-SPDP-ADC and control antibody
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DM4-SPDP-ADC and control antibody.
-
Incubate for a period of time (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value.
In Vitro Microtubule Dynamics Assay (TIRF Microscopy)
This advanced microscopy technique allows for the direct visualization and quantification of the effects of DM4 on the dynamic instability of individual microtubules.
Materials:
-
Fluorescently labeled tubulin
-
Unlabeled tubulin
-
GTP
-
Polymerization buffer
-
(R)-DM4
-
Microscope slides and coverslips coated to allow for microtubule attachment
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Polymerize short, stable microtubule "seeds" using a non-hydrolyzable GTP analog.
-
Immobilize the seeds on the coated coverslip of a flow chamber.
-
Introduce a solution containing fluorescently labeled and unlabeled tubulin, GTP, and (R)-DM4 at the desired concentration into the flow chamber.
-
Image the dynamic microtubules growing from the seeds using the TIRF microscope, acquiring images at regular intervals.
Data Analysis:
-
Track the ends of individual microtubules over time to generate "life history" plots.
-
From these plots, calculate the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the turbidity-based tubulin polymerization assay.
Logical Relationship of ADC Components and Action
Caption: Logical relationship of ADC components to their respective functions.
Conclusion
(R)-DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells. Its high potency makes it an ideal payload for ADCs, enabling targeted delivery to tumor cells and minimizing off-target toxicity. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental assays, is crucial for the continued development and optimization of DM4-based cancer therapies. The use of the cleavable SPDP linker ensures that the cytotoxic payload is released preferentially within the target cells, further enhancing the therapeutic index of ADCs utilizing this powerful anti-mitotic agent.
References
- 1. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR3419: an anti-CD19-Maytansinoid Immunoconjugate for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4-SPDP is a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies for its conjugation and characterization. The document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of next-generation cancer therapies.
This compound combines the potent cytotoxic maytansinoid DM4 with a cleavable disulfide linker, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This design allows for the targeted delivery of the highly toxic DM4 payload to cancer cells via a monoclonal antibody, minimizing systemic toxicity and enhancing the therapeutic window. Upon internalization into the target cancer cell, the SPDP linker is cleaved in the reducing intracellular environment, releasing the active DM4 drug to exert its anti-tubulin effect.
Chemical Structure and Properties
This compound is comprised of two key components: the cytotoxic agent DM4 and the SPDP linker.
-
DM4 (Ravatansine): A derivative of maytansine, DM4 is a potent microtubule inhibitor.[1] It binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis of cancer cells.[2]
-
SPDP Linker: A heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines on the antibody, while the pyridyldithiol group forms a cleavable disulfide bond with the thiol group on the DM4 molecule.[3][4] This disulfide bond is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione.[5][6]
The IUPAC name for this compound is complex and can be found in chemical databases. The key structural features are the maytansinoid core of DM4 linked via a disulfide bond to the propionate (B1217596) group of the SPDP linker.
Physicochemical Properties of DM4-SPDP
| Property | Value | Reference |
| Molecular Formula | C45H61ClN4O14S2 | [7] |
| Molecular Weight | 981.57 g/mol | [7][8] |
| Appearance | Solid powder | [7] |
| Purity | ≥98% | [8] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step process that ensures targeted cell killing.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | ADC Target | Linker | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Disulfide | ~0.3-0.4 | [9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | CD56 | Disulfide (DM1) | Potent | [10] |
| Various Cancer Cell Lines | Various | Various | Disulfide (DM4) | Sub-nanomolar | [7][11] |
Note: The IC50 values are highly dependent on the specific antibody, target antigen expression, and the cell line being tested. The values presented are illustrative of the general potency of DM4-based ADCs.
In Vivo Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. Studies on maytansinoid-based ADCs have provided insights into their in vivo behavior. The stability of the linker and the clearance of the ADC and its metabolites are key parameters.
| Parameter | Description | Typical Observations for Maytansinoid ADCs | Reference |
| ADC Clearance | Rate of removal of the ADC from circulation. | Generally low, similar to the parent antibody. Linker stability can influence clearance. | [4][12] |
| ADC Half-life (t½) | Time for the ADC concentration to reduce by half. | Long, characteristic of monoclonal antibodies. | [12] |
| Free Payload Levels | Concentration of unconjugated DM4 in plasma. | Kept low with stable linkers to minimize off-target toxicity. | [13] |
| Tumor Accumulation | Concentration of the ADC and released payload in the tumor. | Targeted delivery leads to higher concentrations in the tumor compared to normal tissues. | [12] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is often proprietary. However, the general principle involves the reaction of the thiol-containing maytansinoid, DM4, with the heterobifunctional crosslinker SPDP.
Antibody Conjugation with this compound
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4), free of primary amines.
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP or DTT) if conjugation is to be performed at cysteine residues.
-
Quenching reagent (e.g., N-acetyl cysteine).
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography).
Protocol:
-
Antibody Preparation: If conjugating to native or engineered cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent. Incubate at 37°C for 30-60 minutes. Purify the reduced mAb using a desalting column to remove excess reducing agent.
-
Conjugation Reaction: Add the this compound solution to the prepared mAb. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR). Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide (B117702) or thiol groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using chromatographic methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14][15][16][17]
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTS/MTT)
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC constructs, unconjugated antibody, and free DM4.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4. Add the treatments to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement:
-
For MTS assay, directly read the absorbance at 490 nm.[18]
-
For MTT assay, first add the solubilization solution to dissolve the formazan (B1609692) crystals, then read the absorbance at 570 nm.[3][18]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized and highly effective drug-linker conjugate for the development of ADCs. Its potent cytotoxic payload, combined with a cleavable linker that ensures stability in circulation and efficient release within target cells, makes it a valuable tool in the fight against cancer. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, and the experimental protocols required for its application in ADC research and development. Further optimization of linker technology and a deeper understanding of the in vivo behavior of these complex molecules will continue to drive the development of more effective and safer cancer therapies.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
The Pivotal Role of the SPDP Linker in (R)-DM4-SPDP Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the function and significance of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker in the context of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid cytotoxin, (R)-DM4. This document delves into the core mechanisms, experimental protocols, and critical data associated with the development and characterization of (R)-DM4-SPDP ADCs, offering valuable insights for researchers and professionals in the field of targeted cancer therapy.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] This targeted approach is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule drug, connected by a chemical linker.[1] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and the efficiency of drug release at the tumor site.[1]
Linkers are broadly categorized as cleavable or non-cleavable.[1] Cleavable linkers, such as the SPDP linker, are designed to release the cytotoxic payload in response to specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as a reducing environment, low pH, or the presence of specific enzymes.[1]
The SPDP Linker: A Disulfide-Based Cleavable Linker
The SPDP linker is a heterobifunctional crosslinker widely used in the construction of ADCs. Its design incorporates two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.
-
NHS Ester: This group reacts with primary amine groups, such as those on the lysine (B10760008) residues of a monoclonal antibody, to form a stable amide bond.
-
2-Pyridyldithio Group: This group reacts with a sulfhydryl (thiol) group on the cytotoxic payload, in this case, (R)-DM4, to form a cleavable disulfide bond.
The disulfide bond is the cornerstone of the SPDP linker's function in ADCs. It remains relatively stable in the bloodstream, preventing premature release of the cytotoxic drug. However, upon internalization of the ADC into a cancer cell, the disulfide bond is readily cleaved in the highly reducing intracellular environment, primarily due to the high concentration of glutathione. This cleavage liberates the active DM4 payload, allowing it to exert its cytotoxic effect.
(R)-DM4: A Potent Maytansinoid Payload
(R)-DM4 is a highly potent derivative of maytansine, a natural product that acts as a powerful mitotic inhibitor. DM4 exerts its cytotoxic effects by binding to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). The high cytotoxicity of DM4 makes it an effective payload for ADCs, but also necessitates a targeted delivery system to avoid off-target toxicity.
The Synergistic Function of the this compound Conjugate in ADCs
The combination of the SPDP linker and the (R)-DM4 payload in an ADC creates a sophisticated therapeutic agent with a precise mechanism of action. The mAb component of the ADC targets a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the reducing environment cleaves the disulfide bond of the SPDP linker, releasing the (R)-DM4 payload. The freed DM4 then binds to tubulin, leading to cell cycle arrest and apoptosis.
A notable example of an ADC utilizing a similar strategy is coltuximab ravtansine (SAR3419), which comprises a humanized anti-CD19 antibody conjugated to DM4 via an SPDB linker, a close derivative of SPDP. Preclinical studies of this ADC have demonstrated significant anti-tumor activity in B-cell malignancy models.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADCs utilizing a DM4 payload with an SPDP-related linker.
Table 1: In Vitro Cytotoxicity of a DM4-SPDB ADC (SAR3419)
| Cell Line | Disease Model | Target | IC50 (pM) | Reference |
| Various B-cell lymphoma lines | B-cell Lymphoma | CD19 | Median: 100 | [3] |
Table 2: In Vivo Efficacy of a DM4-SPDB ADC (SAR3419) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 15 and 30 mg/kg, single dose | Eradication of tumors | [2] |
| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 7.5, 15, and 30 mg/kg, single dose | Survival of all animals to end of study (150-155 days) | [1][2] |
| Ramos | Burkitt's Lymphoma | 50 µg/kg conjugated DM4, single dose | Minimal effective dose | [4][5] |
| Ramos | Burkitt's Lymphoma | 100 µg/kg conjugated DM4, single dose | Complete tumor regressions in 100% of mice | [4][5] |
Experimental Protocols
Synthesis of this compound Drug-Linker Conjugate
This protocol describes a representative method for the synthesis of the this compound drug-linker conjugate.
Materials:
-
(R)-DM4 (containing a free sulfhydryl group)
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve (R)-DM4 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Linker Addition: In a separate container, dissolve a molar excess (typically 1.1 to 1.5 equivalents) of SPDP in anhydrous DMF.
-
Reaction: Slowly add the SPDP solution to the (R)-DM4 solution with continuous stirring at room temperature.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC or Thin Layer Chromatography (TLC).
-
Purification: Upon completion of the reaction, purify the this compound conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage: Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the general procedure for conjugating the this compound drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
This compound drug-linker conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Drug-Linker Preparation: Dissolve the this compound conjugate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution with gentle mixing. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for each specific ADC.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
Purification: Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the DAR by measuring the absorbance at 280 nm and a wavelength specific to the drug (if applicable) or by using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
-
Storage: Store the final ADC solution at 2-8°C or as determined by stability studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the in vitro potency of the this compound ADC.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete cell culture medium and add them to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the ADC for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key processes and pathways related to this compound ADCs.
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: DM4-induced apoptotic signaling pathway.
References
- 1. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Cytotoxicity of DM4: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Potent Maytansinoid DM4, its Mechanism of Action, and Methodologies for its Evaluation.
The maytansinoid DM4, a potent microtubule-targeting agent, is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its sub-nanomolar cytotoxic activity makes it an effective payload for selectively eliminating tumor cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the cytotoxicity of DM4, detailing its mechanism of action, summarizing its in vitro potency, and providing established protocols for its experimental evaluation.
Core Mechanism of Action: Microtubule Disruption Leading to Apoptosis
DM4 exerts its cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. As a derivative of maytansine, DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules, leading to their depolymerization.[1]
The disruption of the microtubule network has profound consequences for rapidly dividing cancer cells. The formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, is impaired. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]
Quantitative Cytotoxicity Data
The potency of DM4 is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%. While data on the free, unconjugated DM4 is limited, its high potency is evident from studies on its methylated form and its performance as an ADC payload.
In Vitro Cytotoxicity of Free Maytansinoids
The following table summarizes the available IC50 values for unconjugated DM4 and a related methylated derivative.
| Compound | Cell Line | IC50 (nM) | Reference |
| DM4 | SK-BR-3 (Breast Carcinoma) | 0.3 - 0.4 | [3] |
| DM4SMe | COLO 205 (Colon Adenocarcinoma) | Potent (exact value not specified) | [2] |
| DM4SMe | A-375 (Malignant Melanoma) | Potent (exact value not specified) | [2] |
In Vitro Cytotoxicity of DM4-Containing Antibody-Drug Conjugates (ADCs)
The cytotoxicity of DM4 is extensively documented in the context of ADCs, where its potency is directed by a monoclonal antibody to a specific tumor antigen. The following table presents the IC50 values for several DM4-containing ADCs across various cancer cell lines.
| ADC (Target) | Cell Line(s) | IC50 Range (nM) | Reference |
| Mirvetuximab soravtansine (B3322474) (FRα) | Ovarian Cancer Models | 0.5 - 24 | [4] |
| Coltuximab ravtansine / SAR3419 (CD19) | B-cell Lymphoma Lines | 0.1 (median) | [5] |
| Anti-5T4 ADC | Multiple GI Cancer Lines | In the nanomolar range | [2] |
| Anti-DDR1 ADC | HT-29, HCT116, HCT15, Caco-2, etc. | Potent cytotoxicity observed | [2] |
| Anti-CEACAM5 ADC | CEACAM5-expressing tumor cells | Potent antitumor activity | [2] |
Signaling Pathways in DM4-Induced Apoptosis
The mitotic arrest induced by DM4 triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria. The prolonged arrest at the G2/M checkpoint leads to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Experimental Protocols
Accurate assessment of DM4's cytotoxicity requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
I. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
DM4 or DM4-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DM4 or DM4-ADC in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
II. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the identification of G0/G1, S, and G2/M cell populations.
III. Apoptosis Detection (Annexin V Assay)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
A Technical Guide to the Synthesis and Purification of (R)-DM4-SPDP Conjugate
This guide provides a comprehensive overview of the synthesis and purification of the (R)-DM4-SPDP conjugate, a critical drug-linker intermediate used in the development of antibody-drug conjugates (ADCs). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the core processes.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the antibody, the cytotoxic payload, and the linker that connects them.
This document focuses on the synthesis of a specific drug-linker, this compound. (R)-DM4 (Ravatansine) is a potent maytansinoid that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[][2][3] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithio group.[4][5][6] This linker creates a cleavable disulfide bond, which is designed to be stable in circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[5][]
The successful synthesis and purification of the this compound conjugate are paramount for the subsequent consistent and controlled conjugation to a monoclonal antibody, ultimately impacting the overall therapeutic index of the final ADC.
Synthesis of (R)-DM4
The synthesis of (R)-DM4 is a multi-step process that begins with the natural product maytansinol (B1676226). A detailed synthetic route has been described, involving the esterification of maytansinol with a custom-synthesized N-methyl-L-alanine derivative bearing a protected thiol group.[8]
Experimental Protocol: Synthesis of (R)-DM4
This protocol is a summary of a previously described method.[8]
Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid
-
Under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF) to a flask and cool to -78°C.
-
Add n-butyllithium (n-BuLi) in hexanes to the cooled THF.
-
Slowly add isobutylene (B52900) sulfide (B99878) to the reaction mixture.
-
After the reaction is complete, add a solution of acetonitrile (B52724) in THF.
-
Allow the reaction to warm to room temperature.
-
Perform a basic hydrolysis to yield 4-mercapto-4-methylpentanoic acid.
Step 2: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid
-
Dissolve 4-mercapto-4-methylpentanoic acid in deionized water with sodium carbonate.
-
Add a solution of methyl methanethiolsulfonate in ethanol (B145695) to the mixture.
-
Stir the reaction at room temperature.
-
Acidify the mixture and extract with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the product.
Step 3: Preparation of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine
-
Couple 4-methyl-4-(methyldithio)pentanoic acid with N-methyl-L-alanine using a suitable coupling agent (e.g., N-hydroxysuccinimide ester).
-
Purify the product by column chromatography.
Step 4: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine (L-DM4-SMe)
-
Dissolve maytansinol and the product from Step 3 in dichloromethane.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of zinc chloride.
-
Stir the reaction under an argon atmosphere.
-
Purify the resulting diastereomers by HPLC on a cyano-bonded column to isolate the desired L-amino acid-containing isomer.
Step 5: Synthesis of (R)-DM4
-
Reduce the purified L-DM4-SMe from Step 4 with dithiothreitol (B142953) (DTT) to cleave the disulfide bond and expose the free thiol.
-
Purify the final (R)-DM4 product by HPLC.
Synthesis of this compound Conjugate
The synthesis of the this compound conjugate involves the reaction of the free thiol group of (R)-DM4 with the pyridyldithio group of the SPDP linker. This reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[4][9]
Experimental Protocol: Conjugation of (R)-DM4 to SPDP
-
Preparation of SPDP solution: Immediately before use, prepare a 20 mM solution of SPDP in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified (R)-DM4 in a suitable anhydrous solvent.
-
Conjugation Reaction: Add the SPDP solution to the (R)-DM4 solution in a defined molar ratio (e.g., a slight excess of SPDP).
-
Reaction Conditions: The reaction is typically carried out at room temperature for 1-2 hours.[10] The optimal pH for the reaction of the pyridyldithio group is between 7 and 8, however, given the organic solvent environment, the reaction will proceed based on the nucleophilicity of the thiol.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the release of pyridine-2-thione via UV-Vis spectrophotometry at 343 nm.[9] Alternatively, HPLC-MS can be used to monitor the formation of the desired conjugate and the consumption of the starting materials.
-
Quenching: Once the reaction is complete, any unreacted SPDP can be quenched by the addition of a small molecule thiol, although this is often not necessary if the subsequent purification step is performed promptly.
Purification of this compound Conjugate
Purification of the this compound conjugate is crucial to remove unreacted (R)-DM4, excess SPDP, and any reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purification.[11]
Experimental Protocol: Purification by RP-HPLC
-
Column: A C18 stationary phase column is typically used for the separation of hydrophobic small molecules like the this compound conjugate.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.
-
Sample Preparation: The crude reaction mixture is dissolved in a suitable solvent, filtered, and injected onto the HPLC column.
-
Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent is run to elute the components. The more hydrophobic this compound conjugate will elute later than the more polar starting materials and byproducts.
-
Fraction Collection: Fractions are collected as the peaks elute from the column, guided by UV detection (typically at wavelengths relevant for both DM4 and the pyridyl group).
-
Analysis and Pooling: The collected fractions are analyzed for purity (e.g., by analytical HPLC-MS). Pure fractions containing the desired product are pooled.
-
Solvent Removal: The solvent from the pooled fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound conjugate.
Data Presentation
The following tables summarize the key quantitative parameters associated with the synthesis and purification of the this compound conjugate.
Table 1: Synthesis Parameters for this compound Conjugation
| Parameter | Value/Condition |
| Reactants | (R)-DM4, SPDP |
| Molar Ratio (SPDP:(R)-DM4) | 1.1:1 to 1.5:1 |
| Solvent | Anhydrous DMSO or DMF |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Purification and Characterization of this compound Conjugate
| Parameter | Method | Typical Result |
| Purification | ||
| Technique | Reversed-Phase HPLC | >95% purity |
| Stationary Phase | C18 | - |
| Mobile Phase | Acetonitrile/Water with TFA | - |
| Characterization | ||
| Purity Assessment | Analytical RP-HPLC | Single major peak |
| Identity Confirmation | Mass Spectrometry (MS) | Observed mass matches theoretical mass |
| Yield | Gravimetric/Spectrophotometric | Typically 60-80% (post-purification) |
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the this compound conjugate.
Caption: Workflow for this compound synthesis and purification.
Mechanism of Action: DM4-Induced Microtubule Disruption
The cytotoxic payload, DM4, acts by disrupting microtubule dynamics within the cell. The following diagram illustrates this mechanism.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 9. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 10. interchim.fr [interchim.fr]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Release: A Technical Guide to the Disulfide Bond in SPDP Linkers
For Researchers, Scientists, and Drug Development Professionals
The Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker has established itself as a cornerstone in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its utility is fundamentally derived from a single, yet remarkably versatile, chemical feature: the disulfide bond. This in-depth technical guide elucidates the critical function of this bond, providing a comprehensive overview of its mechanism, cleavage kinetics, and the experimental protocols necessary for its successful implementation.
The Core Function: A Reductively Cleavable Bridge
The SPDP linker is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. An N-hydroxysuccinimide (NHS) ester facilitates covalent linkage to primary amines, such as those found on lysine (B10760008) residues of antibodies. The other end, a 2-pyridyldithio group, reacts with sulfhydryl (thiol) groups to form a disulfide bond.[1] This disulfide bond is the lynchpin of the SPDP linker's function, serving as a stable covalent bridge in the oxidizing environment of the bloodstream, yet readily cleavable in the reducing intracellular environment of target cells.[2] This conditional lability is paramount for the controlled release of therapeutic payloads.
The intracellular milieu is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (B108866) (GSH).[1] Cancer cells, in particular, often exhibit elevated levels of GSH, which can be in the millimolar range, compared to the micromolar concentrations found in blood plasma.[1][3] This steep gradient in reducing potential is the key trigger for the selective cleavage of the disulfide bond within the SPDP linker once the ADC has been internalized by the target cell.
Quantitative Analysis of Disulfide Bond Cleavage
The rate and efficiency of disulfide bond cleavage are critical parameters that dictate the efficacy of a therapeutic agent linked via SPDP. Cleavage is typically mediated by reducing agents such as dithiothreitol (B142953) (DTT) in vitro or by endogenous glutathione (GSH) in vivo.
Table 1: Intracellular Glutathione Concentrations
| Cell Type | Glutathione (GSH) Concentration |
| Normal Mucosa | 1.345 +/- 1.252 µM/mg protein[3] |
| Urothelial Cancer Tissue | 7.887 +/- 6.176 µM/mg protein[3] |
| Cancer Cells (General) | ~10 mM[1] |
Table 2: In Vitro Cleavage of Disulfide Bonds with DTT
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Result (Thiols per Antibody) |
| 0.1 | 37 | 30 | ~0.4 |
| 1 | 37 | 30 | ~1.2 |
| 5 | 37 | 30 | ~5.4 |
| 10 | 37 | 30 | ~7.0 |
| 20 | 37 | 30 | ~8.0 |
| 50 | 37 | 30 | ~8.0 |
| 100 | 37 | 30 | ~8.0 |
| 20 | 56 | 30 | Maximal Effect |
Note: Data adapted from a study on antibody reduction, which serves as a proxy for disulfide linker cleavage.
Experimental Protocols
Conjugation of a Molecule to an Antibody using SPDP
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody.
-
Antibody Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.
-
SPDP Activation: Prepare a stock solution of SPDP in an organic solvent like DMSO or DMF.
-
Reaction: Add the SPDP stock solution to the antibody solution. The molar ratio of SPDP to antibody will need to be optimized depending on the desired degree of conjugation. Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Remove excess, unreacted SPDP by size-exclusion chromatography (e.g., a desalting column) equilibrated with the reaction buffer.
-
Payload Conjugation: Add the thiol-containing payload to the SPDP-modified antibody. The reaction is typically carried out at a pH between 7 and 8.
-
Final Purification: Purify the resulting ADC to remove unconjugated payload and antibody using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography.
Cleavage of the Disulfide Bond and Quantification of Payload Release
This protocol describes the in vitro cleavage of the SPDP linker and a method to quantify the released payload.
-
Cleavage Reaction:
-
To a solution of the SPDP-linked conjugate, add a reducing agent. For in vitro studies, DTT is commonly used at a concentration of 10-50 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Quantification of Released Pyridine-2-thione (for monitoring conjugation):
-
The reaction of the 2-pyridyldithio group with a thiol releases pyridine-2-thione.
-
The concentration of the released pyridine-2-thione can be determined spectrophotometrically by measuring the absorbance at 343 nm.[4]
-
-
Quantification of Released Payload:
-
Separate the released payload from the conjugate and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the payload by integrating the peak area and comparing it to a standard curve of the known payload. Mass spectrometry (LC-MS) can be used for more precise quantification and identification.
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow for ADC Synthesis and Payload Release
ADC Targeting the HER2 Signaling Pathway
Conclusion
The disulfide bond within the SPDP linker is a sophisticated chemical tool that enables the targeted delivery and controlled release of therapeutic agents. Its stability in circulation and susceptibility to cleavage in the reducing intracellular environment provide a robust mechanism for enhancing the therapeutic index of potent molecules. A thorough understanding of the kinetics and the factors influencing the cleavage of this bond is essential for the rational design and optimization of next-generation targeted therapies. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers working with this versatile and powerful linker technology.
References
- 1. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular glutathione content of urothelial cancer in correlation to chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
Initial Feasibility Studies of (R)-DM4-SPDP in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the initial feasibility studies of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4-SPDP linker-payload. This document outlines the synthesis and characterization of these ADCs, details essential in vitro and in vivo experimental protocols, and presents representative data to guide researchers in this field.
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design of an ADC is a multi-faceted process, with the choice of antibody, linker, and payload being critical to its therapeutic success.
This guide focuses on ADCs constructed with this compound. This system comprises:
-
The Antibody: A monoclonal antibody that targets a tumor-associated antigen.
-
The Linker (SPDP): N-succinimidyl 3-(2-pyridyldithio)propionate, a cleavable disulfide linker. This linker is designed to be stable in the systemic circulation and subsequently cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.
-
The Payload ((R)-DM4): A potent maytansinoid, which is a microtubule inhibitor. Upon release, DM4 binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
The initial feasibility assessment of an this compound ADC is a critical step in its development, involving a series of well-defined analytical and biological studies to determine its potential as a therapeutic candidate.
Synthesis and Characterization of this compound ADCs
The synthesis of an this compound ADC is a multi-step process that requires careful control to ensure the desired drug-to-antibody ratio (DAR) and preserve the integrity of the antibody.
Synthesis Protocol
The conjugation of this compound to an antibody is typically achieved through a thiol-disulfide exchange reaction. The following is a general protocol:
-
Antibody Preparation:
-
Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar excess of the reducing agent should be optimized to achieve the desired number of free thiol groups.
-
Remove the excess reducing agent by purification, for example, using a desalting column.
-
-
Conjugation:
-
React the reduced antibody with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature. The reaction mixture is typically incubated for several hours.
-
-
Purification:
-
Remove unconjugated this compound and other reaction byproducts from the ADC solution. This can be achieved by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified ADC for various parameters as detailed in the following section.
-
Physicochemical Characterization
Thorough characterization of the ADC is essential to ensure its quality and consistency. Key parameters to be evaluated include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute that influences both the potency and the pharmacokinetic profile of the ADC.[2] Methods for DAR determination include:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different DARs based on their hydrophobicity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide detailed information on the drug load distribution.[4]
-
-
Purity and Aggregation: Size exclusion chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Free Drug Content: The amount of unconjugated payload in the final ADC product must be minimized to reduce off-target toxicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this analysis.
In Vitro Feasibility Studies
In vitro studies are the first step in evaluating the biological activity of a newly synthesized this compound ADC. These assays are designed to assess the ADC's potency, specificity, and mechanism of action.
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity assay is a fundamental experiment to determine the potency of the ADC against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key endpoint of this assay.[5]
Experimental Protocol (MTT Assay): [6][7][8]
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free DM4 payload in complete cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for a period of 72 to 120 hours, as maytansinoids can induce delayed cell killing.[6]
-
-
Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeting this compound ADC
| Cell Line | HER2 Expression | Compound | IC50 (ng/mL) |
| SK-BR-3 | High | HER2-(R)-DM4-SPDP ADC | 15 |
| BT-474 | High | HER2-(R)-DM4-SPDP ADC | 25 |
| MDA-MB-468 | Negative | HER2-(R)-DM4-SPDP ADC | > 10,000 |
| SK-BR-3 | High | Unconjugated HER2 Ab | > 10,000 |
| SK-BR-3 | High | Free DM4 | 0.5 |
Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, linker, and experimental conditions.
Tubulin Polymerization Inhibition Assay
This assay directly assesses the mechanism of action of the DM4 payload by measuring its effect on the polymerization of tubulin into microtubules.[9][10][11]
Experimental Protocol: [9][12]
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
Prepare serial dilutions of the this compound ADC or free DM4 payload.
-
-
Assay Procedure:
-
Add the test compounds to a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to a vehicle control.
-
Calculate the IC50 for the inhibition of tubulin polymerization.
-
In Vivo Feasibility Studies
In vivo studies in animal models are essential to evaluate the anti-tumor efficacy, tolerability, and pharmacokinetic profile of the this compound ADC.
Tumor Growth Inhibition Study
This study assesses the ability of the ADC to inhibit the growth of tumors in a preclinical model.
Experimental Protocol: [13]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Implant human cancer cells (antigen-positive) subcutaneously to establish xenograft tumors.
-
-
Dosing:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the this compound ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously. Dosing can be a single dose or multiple doses over a period of time.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean body weight for each group over time to assess tolerability.
-
Table 2: Representative In Vivo Efficacy of a HER2-Targeting this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| Unconjugated HER2 Ab | 10 | 15 | +4 |
| HER2-(R)-DM4-SPDP ADC | 5 | 75 | -2 |
| HER2-(R)-DM4-SPDP ADC | 10 | 95 | -8 |
Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, tumor model, and experimental conditions.
Pharmacokinetic Study
A pharmacokinetic (PK) study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Experimental Protocol:
-
Animal Model:
-
Use a relevant animal species (e.g., mice or rats).
-
-
Dosing and Sampling:
-
Administer a single intravenous dose of the this compound ADC.
-
Collect blood samples at various time points after administration.
-
-
Bioanalysis:
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentrations of total antibody, conjugated ADC, and free DM4 payload using methods such as ELISA and LC-MS/MS.[4]
-
-
Data Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Table 3: Representative Pharmacokinetic Parameters of a HER2-Targeting this compound ADC in Mice
| Analyte | Half-life (t1/2) (days) | Clearance (mL/day/kg) |
| Total Antibody | 10 - 15 | 5 - 10 |
| Conjugated ADC (DAR 3.5) | 8 - 12 | 8 - 15 |
| Free DM4 Payload | < 1 | > 100 |
Note: The data presented in this table is representative and compiled from general knowledge of maytansinoid-based ADCs. Specific values will vary depending on the antibody, DAR, and animal species.
Visualizations
Mechanism of Action of this compound ADC
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow for Initial Feasibility Studies
Caption: Experimental workflow for ADC feasibility studies.
Conclusion
The initial feasibility studies for an this compound ADC are a critical, data-driven process that provides the foundational evidence for its potential as a cancer therapeutic. This guide has outlined the essential steps, from synthesis and characterization to in vitro and in vivo evaluation. By following these detailed methodologies and utilizing the provided representative data as a benchmark, researchers can systematically assess the viability of their ADC candidates and make informed decisions for further development.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and Feasibility Evaluation of a new Trastuzumab Conjugate Integrated with Paclitaxel and 89Zr for Theranostic Application Against HER2‐Expressing Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and ADME characterizations of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Preliminary Biological Evaluations of Fluorescent or 149Promethium Labeled Trastuzumab-Polyethylenimine [mdpi.com]
- 12. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
Unveiling the Collateral Impact: A Technical Exploration of the (R)-DM4-SPDP Bystander Effect
For Immediate Release
[City, State] – [Date] – In the intricate landscape of targeted cancer therapies, the bystander effect of antibody-drug conjugates (ADCs) represents a critical mechanism for enhancing therapeutic efficacy, particularly in heterogeneous tumors. This technical guide delves into the core principles and experimental evaluation of the bystander effect mediated by the released payload of an ADC utilizing the (R)-DM4 cytotoxin linked via a cleavable SPDP linker. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and ADC development.
The bystander effect describes the ability of a cytotoxic agent, released from a targeted cancer cell, to diffuse and kill neighboring, potentially antigen-negative, cancer cells. This phenomenon is governed by a confluence of factors including the chemical properties of the payload, the cleavage mechanism of the linker, and the characteristics of the tumor microenvironment. The (R)-DM4, a potent maytansinoid tubulin inhibitor, coupled with the reducible disulfide SPDP linker, presents a compelling combination for achieving a significant bystander effect.
The Mechanism of Action: From Targeted Delivery to Bystander Killing
The journey of the (R)-DM4-SPDP ADC from administration to bystander-mediated cell death is a multi-step process. Initially, the ADC selectively binds to the target antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to intracellular compartments such as lysosomes.
Within the reducing environment of the cell, the disulfide bond of the SPDP linker is cleaved, liberating the highly potent (R)-DM4 payload.[1][2] As a microtubule-depolymerizing agent, (R)-DM4 disrupts the cellular cytoskeleton, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][4][5]
Crucially, for the bystander effect to occur, the released (R)-DM4 payload must be able to traverse the cell membrane of the primary target cell and enter adjacent cells. The physicochemical properties of DM4, including its lipophilicity and relatively small size, facilitate its diffusion across cell membranes, enabling it to exert its cytotoxic effects on neighboring tumor cells, irrespective of their antigen expression status.[6]
Quantifying the Bystander Effect: In Vitro Assays
The evaluation and quantification of the bystander effect are paramount in the preclinical development of ADCs. Two primary in vitro assays are widely employed for this purpose: the co-culture bystander assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Table 1: Quantitative Cytotoxicity Data for DM4 and its Metabolite
| Compound | Cell Line | IC50 (nmol/L) | Reference |
| DM4 | SK-BR-3 | 0.3 - 0.4 | [7] |
| S-methyl-DM4 | SK-BR-3 | < 0.03 | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used.
Conditioned Medium Transfer Assay
This method investigates whether the cytotoxic payload is released into the extracellular environment and can induce cell death in the absence of direct cell-to-cell contact.
Experimental Protocols
Detailed Protocol 1: Co-culture Bystander Assay
1. Cell Preparation and Seeding:
- Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines separately to ~80% confluency. The Ag- cell line should be stably transfected with a fluorescent reporter (e.g., GFP) for easy identification.
- Harvest and count the cells.
- In a 96-well plate, seed a mixture of Ag+ and Ag- cells at a total density of 10,000 cells/well. Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) and include control wells with only Ag- cells.
- Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
2. ADC Treatment:
- Prepare serial dilutions of the this compound ADC in complete cell culture medium.
- Carefully remove the medium from the wells and add 100 µL of the ADC dilutions. Include an untreated control group.
- Incubate the plate for 96 to 144 hours at 37°C and 5% CO2.
3. Quantification of Bystander Killing:
- At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or a high-content imaging system.
- Alternatively, cells can be harvested, stained with a viability dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of viable GFP-positive cells.
4. Data Analysis:
- Normalize the fluorescence intensity or cell viability of the treated groups to the untreated control group.
- Plot the viability of the Ag- cells as a function of the percentage of Ag+ cells for each ADC concentration. A significant decrease in Ag- cell viability with an increasing percentage of Ag+ cells indicates a bystander effect.[8]
Detailed Protocol 2: Conditioned Medium Transfer Assay
1. Preparation of Conditioned Medium:
- Seed Ag+ cells in a T-75 flask and allow them to adhere overnight.
- Treat the cells with a cytotoxic concentration of the this compound ADC for 48 to 72 hours.
- Collect the cell culture supernatant (conditioned medium).
- Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
- Filter the supernatant through a 0.22 µm sterile filter.
2. Treatment of Target Cells:
- Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
- Remove the existing medium and replace it with the prepared conditioned medium. It is advisable to test different dilutions of the conditioned medium.
- Include control wells with fresh medium and medium from untreated Ag+ cells.
- Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.
3. Viability Assessment:
- Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo® assay.
4. Data Analysis:
- Compare the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to the viability of cells in the control groups. A significant reduction in viability confirms that a cytotoxic component was released into the medium.[9]
Visualizing the Process and Pathways
To further elucidate the mechanisms underlying the this compound bystander effect, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway for DM4-induced apoptosis.
Caption: Mechanism of the this compound bystander effect.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. JNK1 phosphorylation of SCG10 determines microtubule dynamics and axodendritic length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Physicochemical Properties of (R)-DM4-SPDP for Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of the (R)-DM4-SPDP linker-payload combination, a critical component in the development of Antibody-Drug Conjugates (ADCs). Understanding these properties is paramount for the rational design, synthesis, and formulation of stable and efficacious ADC therapeutics. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to this compound in ADCs
Antibody-Drug Conjugates are a transformative class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are intrinsically linked to the properties of its three main components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them.
(R)-DM4 is a highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization.[1] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that facilitates the conjugation of DM4 to the antibody via a cleavable disulfide bond. This disulfide linkage is designed to be stable in systemic circulation but is readily cleaved in the reducing intracellular environment of target cancer cells, releasing the active DM4 payload.[2]
Physicochemical Data of this compound
The physicochemical characteristics of the DM4-SPDP conjugate significantly influence the overall properties of the resulting ADC, including its stability, solubility, and pharmacokinetic profile. The inherent hydrophobicity of the DM4 payload can increase the propensity for aggregation, a critical quality attribute to monitor and control during ADC development.[3]
| Property | Value | Reference |
| Molecular Formula | C45H61ClN4O14S2 | [4] |
| Molecular Weight | 981.57 g/mol | [4] |
| LogP (calculated) | 2.5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 16 | [3] |
| Rotatable Bond Count | 16 | [3] |
| Heavy Atom Count | 66 | [3] |
| Complexity | 1890 | [3] |
Experimental Protocols
Accurate and reproducible characterization of this compound ADCs is crucial for ensuring product quality, safety, and efficacy. The following sections provide detailed, representative protocols for key analytical methods.
Synthesis of this compound ADC (Representative Protocol)
This protocol describes a general method for the conjugation of a thiol-containing payload like DM4 to an antibody via an SPDP linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.5)
-
SPDP crosslinker dissolved in an organic solvent (e.g., DMSO or DMF)[6]
-
(R)-DM4 payload
-
Reducing agent (e.g., Dithiothreitol [DTT] or TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography [SEC] or protein A affinity chromatography)
-
Reaction buffers and solvents
Procedure:
-
Antibody Modification with SPDP:
-
Dissolve the SPDP linker in DMSO to a stock concentration of ~20 mM.[6]
-
Add a 5-20 fold molar excess of the SPDP stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]
-
Remove excess, unreacted SPDP using a desalting column equilibrated with PBS.
-
-
Preparation of Thiolated DM4:
-
If the DM4 payload does not already possess a free thiol group, it may require a reduction step. This step is highly dependent on the specific derivative of DM4 used.
-
-
Conjugation of DM4 to SPDP-modified Antibody:
-
Add a molar excess of the thiol-containing DM4 to the SPDP-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The pyridyl-2-thione leaving group is released upon reaction, which can be monitored spectrophotometrically at 343 nm.[6]
-
-
Quenching and Purification:
-
Quench any remaining reactive groups by adding a quenching reagent like N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload, linker, and any aggregates.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[7]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if possible.
-
Integrate the peaks corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[8]
-
Characterization by Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the detailed characterization of ADCs, providing information on the intact mass, DAR distribution, and identification of different conjugated species.[9]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase (RP) or Size-Exclusion (SEC) column
-
Mobile phases compatible with MS (e.g., acetonitrile/water with formic acid)
-
Reducing agent (e.g., DTT) for analysis of light and heavy chains
Procedure (Intact Mass Analysis):
-
Desalt the ADC sample using a suitable method.
-
Inject the sample onto an appropriate LC column (e.g., SEC for native MS or RP for denaturing MS).
-
Elute the ADC and introduce it into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the resulting spectrum to determine the masses of the different drug-loaded species and calculate the average DAR.[10]
Procedure (Reduced Chain Analysis):
-
Reduce the ADC sample with DTT to separate the light and heavy chains.
-
Separate the chains using RP-HPLC.
-
Analyze the eluting chains by MS to identify the number of drugs conjugated to each chain.
Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC is used to assess the thermal stability of the ADC by measuring the temperature at which the protein unfolds (melting temperature, Tm).[9]
Materials:
-
Differential Scanning Calorimeter
-
ADC sample and corresponding unconjugated mAb
-
Formulation buffer as a reference
Procedure:
-
Prepare the ADC and mAb samples at a concentration of approximately 1 mg/mL in the desired formulation buffer.
-
Load the sample and a reference (buffer) into the DSC cells.
-
Scan the samples over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the heat capacity as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm) for each domain of the antibody.[11]
-
Compare the thermograms of the ADC and the unconjugated mAb to assess the impact of conjugation on thermal stability.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the cytotoxic potential of the ADC on cancer cell lines.[12]
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC for a defined period (e.g., 72-96 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Mechanism of Action of a DM4-SPDP ADC
Caption: Mechanism of action of a DM4-SPDP Antibody-Drug Conjugate.
Experimental Workflow for Physicochemical Characterization of a DM4-SPDP ADC
Caption: Experimental workflow for the synthesis and characterization of a DM4-SPDP ADC.
Stability Considerations
The stability of an ADC is a critical attribute that can impact its safety and efficacy. Degradation can occur in the antibody, the linker, or the payload.
-
Physical Stability: The conjugation of the hydrophobic DM4 payload can increase the propensity for aggregation.[3] Stability studies should monitor the formation of high molecular weight species over time under various storage conditions (e.g., different temperatures and pH values).[13]
-
Chemical Stability: The disulfide bond in the SPDP linker is susceptible to premature cleavage in the bloodstream, leading to off-target toxicity. The stability of this bond is influenced by steric hindrance around the disulfide. Linker stability should be assessed in plasma. Deamidation and oxidation of the antibody can also occur.
-
Formulation: The formulation plays a crucial role in maintaining ADC stability. Excipients such as surfactants and stabilizers can be included to minimize aggregation and degradation. Lyophilization is a common strategy to enhance the long-term stability of ADCs.
A comprehensive stability study for a this compound ADC would typically involve storing the ADC at various temperatures (e.g., 4°C, 25°C, 40°C) and pH values (e.g., pH 5, 6, 7.4) over an extended period.[4][14][15] At specified time points, samples would be analyzed for key quality attributes including:
-
Purity and Aggregation: using Size-Exclusion Chromatography (SEC).
-
Drug-to-Antibody Ratio (DAR): using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Free Drug Content: using Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS.[16][17]
-
Potency: using an in vitro cell-based assay.
Conclusion
The physicochemical properties of the this compound linker-payload are integral to the successful development of an Antibody-Drug Conjugate. A thorough understanding and characterization of these properties, including hydrophobicity, stability, and the impact on the antibody, are essential for designing ADCs with an optimal therapeutic window. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of this compound based ADCs, facilitating their progression from research and development to clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. npra.gov.my [npra.gov.my]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. agilent.com [agilent.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontagelab.com [frontagelab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. fda.gov.ph [fda.gov.ph]
- 16. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A sensitive LC-MS/MS method for the determination of free maytansinoid DM4 concentrations—Method development, validation, and application to the nonclinical studies of antitumor agent DM4 conjugated hu-anti-Cripto MAb B3F6 (B3F6-DM4) in rats and monkeys | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Characterization of (R)-DM4-SPDP ADCs using HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The characterization of these complex molecules is critical to ensure their safety and efficacy. This document provides detailed application notes and protocols for the analytical characterization of ADCs conjugated with the maytansinoid payload (R)-DM4 via a cleavable SPDP linker. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the presence of aggregates, and the identification of fragments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and drug load distribution for cysteine-linked ADCs under native conditions.[1][2] The addition of the hydrophobic DM4 payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[3][4]
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Average DAR | 3.5 - 4.0 | HIC-HPLC | [5] |
| DAR Species | DAR0, DAR2, DAR4, DAR6, DAR8 | HIC-HPLC | [2][6] |
| Elution Order | Increasing DAR, Increasing Retention Time | HIC-HPLC | [2] |
| Reproducibility (Area %RSD) | < 1.0% | HIC-HPLC | [6] |
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of an (R)-DM4-SPDP ADC and to calculate the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phases and filter through a 0.22 µm membrane.
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.8 mL/min.
-
Inject 10-20 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.[2]
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (R)-DM4-SPDP Antibody-Drug Conjugates
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The (R)-DM4-SPDP ADC consists of a monoclonal antibody targeting a specific tumor-associated antigen, a potent maytansinoid tubulin inhibitor, (R)-DM4, as the cytotoxic payload, and a cleavable disulfide linker, SPDP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), to connect the antibody and the payload.[3][][5]
The cytotoxic mechanism is initiated by the binding of the ADC to the target antigen on the cancer cell surface, followed by internalization through receptor-mediated endocytosis.[6] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, and the SPDP linker is cleaved in the reducing environment, releasing the DM4 payload.[][7] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptotic cell death.[8][9][10]
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound ADCs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cell viability by quantifying the metabolic activity of living cells.[11][12]
Mechanism of Action of this compound ADCs
The therapeutic action of an this compound ADC is a multi-step process that ensures targeted delivery and potent cytotoxicity.
Caption: Mechanism of action of an this compound ADC.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
This compound ADC
-
Control Antibody (unconjugated)
-
Free (R)-DM4 payload
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][13]
-
96-well flat-bottom microplates
-
Microplate reader
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Procedure
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13][14] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC, unconjugated antibody control, and free DM4 payload in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. c. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).[13]
-
Incubation: a. Incubate the plate for an appropriate exposure time. For maytansinoid payloads like DM4, which are tubulin inhibitors, an incubation period of 72 to 96 hours is recommended to account for cell-cycle arrest and delayed cell killing.[11][15]
-
MTT Addition and Incubation: a. After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[11] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][13]
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1] c. Gently mix the contents on a plate shaker for 10-15 minutes to ensure complete solubilization.[13]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader.[15] b. Subtract the average absorbance of the blank wells from all other values. c. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. d. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Data Presentation
The cytotoxic potency of the this compound ADC is quantified by its IC50 value, which is the concentration of the ADC that inhibits cell viability by 50%. The results should be summarized in a table for clear comparison across different cell lines and controls.
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | High | This compound ADC | 0.95 |
| Cell Line B | Low/Negative | This compound ADC | >100 |
| Cell Line A | High | Unconjugated Antibody | >100 |
| Cell Line A | High | Free (R)-DM4 | 0.05 |
| Cell Line B | Low/Negative | Free (R)-DM4 | 0.06 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Xenograft Studies of (R)-DM4-SPDP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the development and in vivo evaluation of xenograft models for ADCs utilizing the (R)-DM4 payload linked via a cleavable SPDP linker. The (R)-DM4 is a potent maytansinoid tubulin inhibitor, and the SPDP linker allows for the release of the cytotoxic payload within the target cell upon internalization.
The successful preclinical evaluation of these ADCs is critically dependent on robust in vivo models that can accurately predict clinical efficacy and toxicity. Xenograft models, established by implanting human tumor cells or patient-derived tumor tissue into immunodeficient mice, are the cornerstone of in vivo ADC testing.
Mechanism of Action of (R)-DM4-SPDP ADCs
This compound ADCs exert their anti-tumor activity through a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following this binding event, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the SPDP linker is cleaved in the reducing environment of the cytoplasm, releasing the active (R)-DM4 payload. This potent microtubule-disrupting agent then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and ultimately, apoptosis (cell death).
A key feature of some DM4-based ADCs is the potential for a "bystander effect." The released, cell-permeable DM4 payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy, particularly in heterogeneous tumors.
Experimental Protocols
Xenograft Model Development
The choice of xenograft model is critical for the successful evaluation of an ADC. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[1] CDX models are established from cultured cancer cell lines, while PDX models are derived directly from patient tumor tissue implanted into immunodeficient mice.[1] PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[1]
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA (for cell lines)
-
Surgical tools (for PDX)
-
Anesthesia
Protocol:
-
Animal Acclimatization: House immunodeficient mice in a pathogen-free environment for at least one week prior to tumor implantation to allow for acclimatization.
-
Cell Preparation (CDX):
-
Culture the desired human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x107 cells/mL.
-
-
Tumor Tissue Preparation (PDX):
-
Obtain fresh, sterile patient tumor tissue.
-
Mechanically mince the tissue into small fragments (2-3 mm³) in sterile PBS.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
For CDX models, subcutaneously inject 100 µL of the cell suspension (1x106 cells) into the flank of each mouse.
-
For PDX models, implant a single tumor fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.
-
In Vivo Efficacy Study
Materials:
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Isotype control ADC (non-targeting antibody with the same linker-payload)
-
Syringes and needles for intravenous injection
-
Digital calipers
-
Animal balance
Protocol:
-
Dosing:
-
Administer the this compound ADC, vehicle control, and isotype control ADC to the respective groups of mice via intravenous (tail vein) injection.
-
Dosing regimens can vary, but a common approach is a single dose or weekly doses for 3-4 weeks.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
-
Endpoints:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Tumor Growth Inhibition
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
Example Data:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 | - |
| Isotype Control ADC | 5 | 1490 | 3.9 |
| This compound ADC | 1.25 | 850 | 45.2 |
| This compound ADC | 2.5 | 420 | 72.9 |
| This compound ADC | 5 | 150 | 90.3 |
Note: The data presented above is illustrative and based on findings from similar DM4-based ADC studies. Actual results will vary depending on the specific ADC, xenograft model, and experimental conditions.
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Blood samples are collected at various time points after ADC administration to measure the concentrations of the intact ADC, total antibody, and free payload.
Example PK Parameters in Mice:
| Analyte | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) | Half-life (t½) (days) |
| Total Antibody | 10 | 80 | 5.5 |
| Intact ADC (SPDP linker) | 25 | 90 | 2.5 |
Note: The stability of the linker significantly impacts the PK profile. Less stable linkers, like SPDP, can lead to faster clearance of the intact ADC compared to the total antibody.[2] The data is representative and will vary based on the specific ADC and mouse strain.
Toxicology and Histopathology
Careful monitoring for signs of toxicity is crucial. This includes daily observation of the animals and measurement of body weight. At the end of the study, major organs are collected for histopathological analysis to identify any treatment-related toxicities. Maytansinoid payloads like DM4 can be associated with toxicities such as thrombocytopenia, and neurotoxicity at higher doses.
Example Toxicology Findings:
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | - | +5 | No significant findings |
| This compound ADC | 2.5 | +2 | No significant findings |
| This compound ADC | 5 | -8 | Mild to moderate bone marrow hypocellularity |
| This compound ADC | 10 | -18 | Moderate to severe bone marrow hypocellularity, mild peripheral nerve fiber degeneration |
Note: This data is illustrative. The toxicity profile is dose-dependent and specific to the ADC and animal model.
Conclusion
The development of robust xenograft models is a critical step in the preclinical evaluation of this compound ADCs. The protocols and application notes provided here offer a framework for conducting these in vivo studies. Careful experimental design, execution, and data analysis are essential to generate reliable data that can inform the clinical development of these promising cancer therapeutics. The use of both CDX and PDX models allows for a comprehensive assessment of ADC efficacy and toxicity, ultimately guiding the selection of the most promising candidates for further development.
References
Quantifying Drug-to-Antibody Ratio (DAR) for (R)-DM4-SPDP Conjugates: An Application Note and Protocol
Abstract
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly impacts the efficacy and safety of an ADC. This document provides detailed protocols for quantifying the DAR of ADCs conjugated with the cytotoxic agent (R)-DM4 via a succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) linker. The methodologies covered include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
An antibody-drug conjugate is comprised of a monoclonal antibody (mAb) covalently attached to a potent cytotoxic drug via a chemical linker. The ADC described herein utilizes a mAb, a cleavable SPDP linker, and the maytansinoid derivative (R)-DM4. The SPDP linker first reacts with lysine (B10760008) residues on the antibody, and subsequently, a disulfide exchange reaction occurs with the thiol group on DM4, forming the final conjugate. DM4 is a potent anti-tubulin agent that inhibits cell division upon internalization into the target cancer cell.[1] The number of DM4 molecules attached to each antibody, or the DAR, is a key characteristic of the ADC, as it influences both its potency and its pharmacokinetic properties.[2] Accurate and robust analytical methods are therefore essential for the characterization and quality control of these complex biomolecules.
Mechanism of Action of (R)-DM4
(R)-DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization.[3][] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. By binding to tubulin, DM4 disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of the cancer cell.[1][3][]
Figure 1: Mechanism of Action of a DM4-containing ADC.
Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC and the desired level of detail.
Figure 2: General experimental workflow for DAR determination.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR analysis of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs.[6] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[7][8] The conjugation of the hydrophobic DM4 molecule to the antibody increases its overall hydrophobicity. Therefore, species with a higher number of conjugated drugs will be retained more strongly on the HIC column.[9][10]
Principle: In a high salt mobile phase, the hydration shell around the protein is reduced, exposing hydrophobic regions that interact with the hydrophobic stationary phase. A decreasing salt gradient then elutes the proteins, with more hydrophobic species eluting later.[9]
Data Presentation:
| Peak | Drug Load (DAR) | Retention Time (min) | Relative Peak Area (%) |
| 1 | 0 | 5.2 | 5.1 |
| 2 | 1 | 7.8 | 15.3 |
| 3 | 2 | 9.5 | 25.6 |
| 4 | 3 | 11.2 | 28.9 |
| 5 | 4 | 12.8 | 18.7 |
| 6 | 5 | 14.1 | 5.4 |
| 7 | 6 | 15.3 | 1.0 |
| Average DAR | 2.8 |
Note: The above data is representative. Actual results will vary based on the specific ADC and experimental conditions.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A HIC column, such as TSKgel Butyl-NPR (4.6 mm x 10 cm).[11][12]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[11]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Gradient: A linear gradient from 30% to 80% Mobile Phase B over 40 minutes.[11]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 15 µL.[11]
-
DAR Calculation: The average DAR is calculated as the weighted average of the peak areas for each species.[6][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, often coupled with mass spectrometry. For lysine-conjugated ADCs, the analysis is typically performed after reducing the interchain disulfide bonds of the antibody to separate the light and heavy chains.[8][13]
Principle: The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. A gradient of increasing organic solvent in the mobile phase is used to elute the components, with more hydrophobic species eluting later.[14]
Data Presentation:
| Chain | Drug Load | Retention Time (min) | Relative Peak Area (%) |
| Light Chain | 0 | 10.1 | 70.2 |
| Light Chain | 1 | 12.5 | 29.8 |
| Heavy Chain | 0 | 15.3 | 25.1 |
| Heavy Chain | 1 | 17.8 | 45.3 |
| Heavy Chain | 2 | 19.6 | 24.9 |
| Heavy Chain | 3 | 21.1 | 4.7 |
| Average DAR | 2.9 |
Note: The above data is representative. Actual results will vary based on the specific ADC and experimental conditions.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer.
-
Column: A reversed-phase column suitable for proteins, such as a PLRP-S column.[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
-
Sample Preparation (Reduction):
-
To 50 µg of ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the light and heavy chain species.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the DAR.[2] Native MS is particularly useful for analyzing intact ADCs under non-denaturing conditions.[17][18]
Principle: The ADC is ionized, and the mass-to-charge ratio (m/z) of the ions is measured. Deconvolution of the resulting mass spectrum yields the molecular weights of the different drug-loaded species.
Data Presentation:
| Species | Observed Mass (Da) | Drug Load | Relative Abundance (%) |
| mAb | 148,050 | 0 | 5.2 |
| mAb + 1 DM4 | 148,902 | 1 | 15.5 |
| mAb + 2 DM4 | 149,754 | 2 | 25.8 |
| mAb + 3 DM4 | 150,606 | 3 | 29.1 |
| mAb + 4 DM4 | 151,458 | 4 | 18.5 |
| mAb + 5 DM4 | 152,310 | 5 | 5.0 |
| mAb + 6 DM4 | 153,162 | 6 | 0.9 |
| Average DAR | 2.8 |
Note: The above data is representative. The mass of DM4-SPP linker is approximately 852 Da.[8] Actual results will vary based on the specific ADC and experimental conditions.
Experimental Protocol (Native MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with a nano-electrospray ionization (nano-ESI) source.[18][19]
-
Sample Preparation:
-
The ADC sample is buffer-exchanged into a volatile buffer, such as 150 mM ammonium acetate, pH 7.0.
-
Deglycosylation with PNGase F can be performed to reduce spectral complexity.[20]
-
-
Infusion: The sample is infused directly into the mass spectrometer via nano-ESI.
-
Data Acquisition: Acquire data in the positive ion mode over a suitable m/z range.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
DAR Calculation: The average DAR is calculated from the relative abundances of the different drug-loaded species observed in the deconvoluted spectrum.[2][21]
Conclusion
The accurate determination of the drug-to-antibody ratio is paramount for the successful development and manufacturing of antibody-drug conjugates. This application note has provided detailed protocols for three orthogonal analytical methods: HIC, RP-HPLC, and MS. The choice of method will depend on the specific requirements of the analysis, with HIC providing information on the distribution of species under native conditions, RP-HPLC offering an alternative approach often coupled with MS, and MS delivering the most accurate and direct measurement of DAR. By employing these robust methodologies, researchers and developers can ensure the consistent quality and optimal performance of their this compound conjugated ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. hpst.cz [hpst.cz]
Application Note and Protocol: Serum Stability Assessment of (R)-DM4-SPDP ADCs
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[1][2][3] The stability of the ADC in systemic circulation is a critical quality attribute (CQA) that directly impacts its efficacy and safety.[2][4] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the antibody component can compromise its targeting ability. This application note provides a detailed protocol for assessing the in vitro serum stability of an ADC composed of a monoclonal antibody conjugated to the maytansinoid derivative DM4 via a reducible disulfide SPDP linker, specifically in the (R) configuration.
The (R)-DM4-SPDP ADC's stability is primarily influenced by the cleavable disulfide bond within the SPDP linker, which can be reduced by endogenous thiols in the blood, such as glutathione, leading to the release of the DM4 payload.[5][6] Therefore, a comprehensive stability assessment involves monitoring several key parameters over time: the concentration of total antibody, the concentration of conjugated antibody, the drug-to-antibody ratio (DAR), and the concentration of released, free DM4 payload in the serum. This protocol outlines three orthogonal analytical methods to measure these attributes: Enzyme-Linked Immunosorbent Assay (ELISA), Hydrophobic Interaction Chromatography (HIC-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for assessing the serum stability of the this compound ADC is depicted below.
Caption: Workflow for ADC serum stability assessment.
Protocols
Serum Incubation
This protocol describes the incubation of the this compound ADC in human serum.
Materials:
-
This compound ADC stock solution (known concentration)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Pre-warm the human serum to 37°C.
-
Spike the this compound ADC into the pre-warmed serum to a final concentration of 100 µg/mL. Gently mix by inverting the tube.
-
Immediately take an aliquot for the T=0 time point. This sample represents the baseline.
-
Incubate the remaining serum-ADC mixture at 37°C.[3]
-
Collect aliquots at subsequent time points (e.g., 6, 24, 48, 72 hours).
-
Immediately store all collected aliquots at -80°C until analysis.
ELISA for Total and Conjugated Antibody Concentration
This protocol uses a sandwich ELISA format to quantify the total antibody and the antibody still conjugated to the drug.[7]
Materials:
-
Anti-human IgG (capture) antibody
-
Anti-human IgG-HRP (detection) antibody for total antibody measurement
-
Anti-DM4 (detection) antibody, followed by a secondary anti-species-HRP antibody for conjugated antibody measurement
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader (450 nm)
Protocol:
-
Coating: Coat the wells of a 96-well plate with anti-human IgG capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples and standards. Add to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection:
-
For Total Antibody: Add HRP-conjugated anti-human IgG detection antibody to the wells.
-
For Conjugated Antibody: Add anti-DM4 detection antibody. After incubation and washing, add an appropriate HRP-conjugated secondary antibody.
-
-
Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stopping: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Calculate the concentrations of total and conjugated antibody from the standard curve.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity.[8][9] Since the DM4 payload is hydrophobic, species with a higher drug load will be more hydrophobic and elute later.[10][11] This allows for the determination of the drug-load distribution and the calculation of the average DAR.[12]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Serum samples from the incubation study
Protocol:
-
Sample Preparation: Thaw the serum samples. No extensive sample preparation is typically needed, but a simple dilution in Mobile Phase A may be required.
-
HPLC Method:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B (re-equilibration)
-
-
-
Injection: Inject the prepared samples onto the HIC column.
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
LC-MS/MS for Free DM4 Quantification
This method quantifies the amount of DM4 that has been released from the ADC into the serum.[13]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
Protein precipitation solvent (e.g., Acetonitrile (B52724) with 0.1% formic acid)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
DM4 analytical standard
-
Internal standard (e.g., a structural analog of DM4)
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate DM4 from matrix components (e.g., 5-95% B over 5 minutes).
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for DM4 and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known amounts of DM4 into blank serum and processing as described above.
-
Quantify the concentration of free DM4 in the unknown samples by comparing their peak area ratios (DM4/Internal Standard) to the standard curve.[14]
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison across time points.
Table 1: Total and Conjugated Antibody Concentration Over Time
| Time (hours) | Total Antibody (µg/mL) | Conjugated Antibody (µg/mL) | % Conjugated |
| 0 | 100.0 ± 4.5 | 99.8 ± 5.1 | 99.8% |
| 6 | 98.7 ± 3.9 | 95.2 ± 4.2 | 96.4% |
| 24 | 99.1 ± 5.0 | 88.6 ± 3.8 | 89.4% |
| 48 | 97.5 ± 4.8 | 79.5 ± 4.5 | 81.5% |
| 72 | 96.9 ± 5.3 | 71.3 ± 3.9 | 73.6% |
Table 2: Average DAR and Drug Load Distribution Over Time
| Time (hours) | Average DAR | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 |
| 0 | 3.95 | 2.1 | 15.5 | 48.2 | 28.1 | 6.1 |
| 6 | 3.81 | 3.5 | 18.2 | 47.1 | 25.8 | 5.4 |
| 24 | 3.52 | 6.8 | 22.5 | 45.3 | 21.2 | 4.2 |
| 48 | 3.18 | 11.2 | 28.1 | 41.1 | 16.5 | 3.1 |
| 72 | 2.89 | 15.5 | 32.4 | 36.8 | 13.1 | 2.2 |
Table 3: Free DM4 Payload Concentration in Serum
| Time (hours) | Free DM4 (ng/mL) |
| 0 | < LLOQ* |
| 6 | 15.8 ± 2.1 |
| 24 | 45.2 ± 5.5 |
| 48 | 88.9 ± 9.3 |
| 72 | 121.5 ± 11.8 |
*LLOQ: Lower Limit of Quantification
Conclusion
This application note provides a comprehensive set of protocols for assessing the serum stability of this compound ADCs. By employing orthogonal analytical techniques—ELISA, HIC-HPLC, and LC-MS/MS—researchers can gain a thorough understanding of the ADC's stability profile. The data generated from these assays, including the rate of drug deconjugation and the change in average DAR, are essential for selecting stable ADC candidates, optimizing linker chemistry, and predicting in vivo performance.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding Using (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, delivered via a chemical linker. The efficacy of an ADC is critically dependent on its ability to bind specifically to target antigens on the surface of cancer cells, followed by internalization and the subsequent release of the cytotoxic payload.
This document provides detailed application notes and protocols for the analysis of ADC binding using flow cytometry, with a specific focus on ADCs constructed with the cytotoxic agent (R)-DM4 linked via a succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) linker. (R)-DM4, a potent maytansinoid derivative, inhibits cell division by targeting microtubules.[1][2] The SPDP linker provides a cleavable disulfide bond, designed to release the DM4 payload within the reducing environment of the target cell.
Flow cytometry is a powerful, high-throughput technique for the quantitative analysis of ADC binding to cell surface antigens. It allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50), providing critical data for the selection and optimization of ADC candidates.
Mechanism of Action of (R)-DM4-SPDP ADCs
The therapeutic action of an this compound ADC is a multi-step process that begins with the specific recognition and binding of the antibody component to its cognate antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the disulfide bond within the SPDP linker is cleaved in the reducing intracellular environment, releasing the active (R)-DM4 payload. The liberated DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Quantitative Data Summary
The following tables present representative data from flow cytometry analysis of ADC binding. While specific data for a given this compound ADC will be dependent on the antibody, target antigen, and cell line, these tables provide an example of how to structure and present quantitative binding data. The EC50 value represents the concentration of the ADC required to achieve 50% of the maximum binding signal.
Table 1: Binding Affinity of a HER2-Targeted this compound ADC
| Cell Line | HER2 Expression | ADC EC50 (nM) |
| SK-BR-3 | High | 1.5 |
| BT-474 | High | 2.1 |
| MDA-MB-468 | Low/Negative | >100 |
Table 2: Comparison of Binding Affinity between Naked Antibody and ADC
| Molecule | Target Cell Line | EC50 (nM) |
| Naked Anti-HER2 mAb | SK-BR-3 | 1.2 |
| Anti-HER2-(R)-DM4-SPDP ADC | SK-BR-3 | 1.6 |
Experimental Protocols
Protocol 1: Conjugation of Antibody with this compound
This protocol describes a general method for the conjugation of a thiol-containing payload-linker, such as this compound, to a monoclonal antibody through lysine (B10760008) residues. This is a two-step process involving the modification of the antibody with the SPDP crosslinker, followed by conjugation to the DM4 payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-8.0
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) or a long-chain version (e.g., LC-SPDP)
-
(R)-DM4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 6.5-7.0
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Modification of Antibody with SPDP:
-
Dissolve SPDP in DMF or DMSO to a final concentration of 20 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved SPDP to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, non-reacted SPDP using a desalting column equilibrated with Reaction Buffer.
-
-
Preparation of Thiolated DM4 (if starting with a protected thiol):
-
(Note: (R)-DM4 often comes with a free thiol. If it is protected, a deprotection step is necessary).
-
Dissolve the thiol-protected DM4 in a suitable solvent.
-
Add a reducing agent like DTT to expose the free thiol.
-
Purify the thiolated DM4 to remove the reducing agent.
-
-
Conjugation of SPDP-Modified Antibody with (R)-DM4:
-
Dissolve the (R)-DM4 in DMF or DMSO.
-
Add a 1.5- to 5-fold molar excess of the thiolated (R)-DM4 to the SPDP-modified antibody.
-
Incubate the reaction for 3-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated DM4 and other reaction components using a desalting column or size-exclusion chromatography (SEC).
-
The final ADC should be stored in a suitable buffer, typically at 4°C for short-term storage or -80°C for long-term storage.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: Flow Cytometry Analysis of ADC Binding
This protocol details the steps for analyzing the binding of an this compound ADC to target cells using flow cytometry.
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
Naked (unconjugated) antibody (as a control)
-
Isotype control antibody
-
FACS Buffer: PBS with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.1% sodium azide
-
Fluorescently labeled secondary antibody (e.g., FITC- or PE-conjugated anti-human IgG)
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain)
-
96-well round-bottom plates or FACS tubes
Procedure:
-
Cell Preparation:
-
Culture target and control cells to a sufficient density.
-
Harvest the cells and wash them twice with cold FACS Buffer.
-
Resuspend the cells in cold FACS Buffer and adjust the concentration to 1-2 x 10^6 cells/mL.
-
-
Staining:
-
Prepare serial dilutions of the this compound ADC, naked antibody, and isotype control in cold FACS Buffer. A typical concentration range for EC50 determination is from 0.01 to 100 nM.
-
Add 100 µL of the cell suspension to each well of a 96-well plate or to each FACS tube.
-
Add 100 µL of the diluted ADC or control antibody to the respective wells/tubes.
-
Incubate for 1-2 hours on ice, protected from light, to allow for binding to the cell surface while minimizing internalization.
-
-
Washing:
-
Wash the cells three times with 200 µL (for plates) or 1 mL (for tubes) of cold FACS Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellets in 100 µL of cold FACS Buffer containing the fluorescently labeled secondary antibody at its predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Final Washes and Viability Staining:
-
Wash the cells twice with cold FACS Buffer as described in step 3.
-
Resuspend the cells in 200-500 µL of cold FACS Buffer containing a viability dye according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for the live, single-cell population.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Subtract the MFI of the isotype control from the MFI of the ADC and naked antibody samples.
-
To determine the EC50, plot the MFI against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols for (R)-DM4-SPDP in the Development of Antibody-Drug Conjugates for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the linker-payload conjugate, (R)-DM4-SPDP, in the development of Antibody-Drug Conjugates (ADCs) for the targeted therapy of solid tumors. This document outlines the mechanism of action, key experimental protocols, and data interpretation guidelines.
Introduction to this compound ADCs
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The this compound conjugate is comprised of two key components:
-
(R)-DM4: A highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1]
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): A heterobifunctional crosslinker that facilitates the covalent attachment of DM4 to the antibody via a cleavable disulfide bond. This disulfide linkage is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within the target cancer cell.
ADCs developed using this compound are engineered to selectively deliver the cytotoxic DM4 payload to tumor cells that overexpress a specific target antigen, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Mechanism of Action
The therapeutic effect of an this compound ADC is a multi-step process that relies on both the targeting specificity of the antibody and the intracellular release of the potent DM4 payload.
-
Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of solid tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the disulfide bond within the SPDP linker is cleaved by intracellular reducing agents such as glutathione. This releases the active DM4 payload into the cytoplasm.
-
Cytotoxicity: The liberated DM4 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and tumor cell death.[1]
-
Bystander Effect: Released DM4 is a membrane-permeable molecule. This property allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the "bystander effect."[2] This effect is particularly advantageous in treating heterogeneous solid tumors where not all cells express the target antigen.
Data Presentation: Key Quality Attributes of an this compound ADC
While specific quantitative data for a publicly disclosed ADC utilizing this compound is not available, the following table outlines the critical quality attributes that must be assessed during development, along with typical desired ranges based on similar maytansinoid-based ADCs.
| Parameter | Analytical Method(s) | Typical Desired Range/Outcome | Rationale |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | Average DAR of 3.5 - 4.0 with a narrow distribution of drug-loaded species. | The DAR significantly impacts both the efficacy and toxicity of the ADC. A high DAR can lead to aggregation and faster clearance, while a low DAR may result in insufficient potency.[3][4] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Monomer content >95% | High levels of aggregation can lead to immunogenicity and altered pharmacokinetic profiles. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines | High potency (sub-nanomolar IC50) in antigen-positive cells; significantly lower potency in antigen-negative cells. | Demonstrates target-specific cell killing and provides an initial assessment of therapeutic window. |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) models in mice | Significant tumor growth inhibition or regression compared to control groups (untreated, naked antibody, vehicle).[5][6] | Provides evidence of anti-tumor activity in a biological system. |
| Plasma Stability | Affinity capture LC-MS | Minimal release of free drug in plasma over time. | Ensures that the ADC remains intact in circulation to minimize off-target toxicity.[7] |
Experimental Protocols
Detailed methodologies for the key experiments in the development and characterization of an this compound ADC are provided below.
Protocol 1: Antibody Modification with SPDP
This protocol describes the introduction of pyridyldithio groups to the antibody by reacting lysine (B10760008) residues with the NHS-ester of SPDP.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines).
-
SPDP linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column (e.g., Sephadex G-25).
-
Reaction buffer (e.g., PBS with 5 mM EDTA).
Procedure:
-
Prepare a stock solution of SPDP in anhydrous DMSO at a concentration of 10-20 mM.
-
Adjust the pH of the antibody solution to 7.2-7.5 if necessary.
-
Add the SPDP stock solution to the antibody solution at a molar ratio of 5:1 to 10:1 (SPDP:mAb).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted SPDP using a pre-equilibrated desalting column.
-
Determine the concentration of the modified antibody and the degree of modification by measuring the absorbance at 280 nm and 343 nm (release of pyridine-2-thione).
Protocol 2: Conjugation of (R)-DM4 to the Modified Antibody
This protocol details the conjugation of the thiol-containing (R)-DM4 to the pyridyldithiol-activated antibody via a disulfide exchange reaction.
Materials:
-
SPDP-modified antibody.
-
(R)-DM4-SH (the thiol-containing form of DM4).
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.0).
Procedure:
-
Prepare a stock solution of (R)-DM4-SH in anhydrous DMSO.
-
Add the (R)-DM4-SH stock solution to the SPDP-modified antibody solution at a molar ratio of 1.5:1 to 3:1 ((R)-DM4-SH:pyridyldithio groups).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
Protocol 3: Purification of the this compound ADC
Purification is crucial to remove unconjugated antibody, free drug, and aggregates.
Materials:
-
Crude ADC reaction mixture.
-
Purification system (e.g., FPLC).
-
Size Exclusion Chromatography (SEC) column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Appropriate buffers for each chromatography step.
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Hydrophobic Interaction Chromatography (HIC) (Optional, for further purification and characterization):
-
HIC can be used to separate ADC species with different DARs.
-
Equilibrate the HIC column with a high-salt buffer.
-
Load the ADC sample.
-
Elute with a decreasing salt gradient.
-
Protocol 4: Characterization of the this compound ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient to separate species with different levels of hydrophobicity, which correlates with the number of conjugated DM4 molecules.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Inject the purified ADC onto a SEC column.
-
Elute with an isocratic mobile phase.
-
The percentage of monomer, aggregate, and fragment is determined by the respective peak areas.
3. In Vitro Cytotoxicity Assay:
-
Plate target antigen-positive and antigen-negative cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, naked antibody, and free DM4.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values to determine the potency of the ADC.
4. In Vivo Efficacy Study in a Xenograft Model:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, naked antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis.
Visualizations
Caption: Mechanism of action of an this compound ADC.
Caption: General workflow for the synthesis and characterization of an this compound ADC.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-DM4-SPDP in Antibody-Drug Conjugates Targeting Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the cytotoxic agent (R)-DM4 linked via an SPDP linker in the development of Antibody-Drug Conjugates (ADCs) for the treatment of hematological malignancies.
Introduction to (R)-DM4-SPDP ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The ADC is designed to selectively deliver the cytotoxic payload to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity to healthy tissues.[2]
(R)-DM4 is a highly potent maytansinoid derivative that acts as a microtubule inhibitor.[3][4] By binding to tubulin, DM4 disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that contains an NHS-ester for conjugation to primary amines on the antibody and a pyridyldithiol group that forms a cleavable disulfide bond with the thiol-containing DM4.[6][7] This disulfide bond is designed to be stable in circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload.[7]
ADCs utilizing this compound have shown preclinical and clinical activity against various hematological malignancies by targeting cell surface antigens such as CD19, CD22, and BCMA, which are expressed on lymphoma, leukemia, and multiple myeloma cells, respectively.[8][9][10]
Mechanism of Action
The mechanism of action of an this compound ADC involves a multi-step process, beginning with the specific binding of the ADC to the target antigen on the surface of a malignant cell.
Caption: General mechanism of action of an this compound ADC.
Preclinical Data Summary
The following tables summarize representative preclinical data for ADCs utilizing a DM4 payload in hematological malignancy models.
Table 1: In Vitro Cytotoxicity of DM4-based ADCs in Hematological Malignancy Cell Lines
| Cell Line | Malignancy Type | Target Antigen | ADC | IC50 (pM) | Reference |
| Ramos | Burkitt's Lymphoma | CD19 | Coltuximab Ravtansine (SAR3419) | 30-100 | [6] |
| Daudi | Burkitt's Lymphoma | CD19 | Coltuximab Ravtansine (SAR3419) | 100-300 | [6] |
| DoHH2 | Diffuse Large B-cell Lymphoma | CD19 | huB4-DGN462 | ~10 | [11] |
| Farage | Diffuse Large B-cell Lymphoma | CD19 | huB4-DGN462 | ~50 | [11] |
| Reh | B-cell Acute Lymphoblastic Leukemia | CD22 | Anti-CD22-vc-MMAE** | ~1 ng/mL | [12] |
*Note: huB4-DGN462 utilizes the same antibody as SAR3419 but with a different payload (DGN462) and linker (sulfo-SPDB). This data is included for comparative purposes of a CD19-targeting ADC. **Note: This data is for an MMAE-based ADC but demonstrates the principle of targeting CD22 in a leukemia model.
Table 2: In Vivo Efficacy of DM4-based ADCs in Hematological Malignancy Xenograft Models
| Xenograft Model | Malignancy Type | Target Antigen | ADC | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Ramos | Burkitt's Lymphoma | CD19 | Coltuximab Ravtansine (SAR3419) | 2.5 mg/kg, single dose | Minimal effective dose | [6] |
| Ramos | Burkitt's Lymphoma | CD19 | Coltuximab Ravtansine (SAR3419) | 5 mg/kg, single dose | 100% complete regressions | [6] |
| DoHH2 | Diffuse Large B-cell Lymphoma | CD19 | huB4-DGN462* | 1.7 mg/kg, single dose | Significant tumor growth delay and survival benefit | [11] |
| Pre-B ALL Patient-Derived Xenograft | B-cell Acute Lymphoblastic Leukemia | CD22 | Anti-CD22-vc-MMAE** | 1 mg/kg, weekly for 3 weeks | Significant reduction in leukemia burden and prolonged survival | [12] |
*Note: huB4-DGN462 utilizes the same antibody as SAR3419 but with a different payload (DGN462) and linker (sulfo-SPDB). **Note: This data is for an MMAE-based ADC but demonstrates the principle of targeting CD22 in a leukemia xenograft model.
Table 3: Representative Preclinical Pharmacokinetic Parameters of a Maytansinoid ADC
| ADC | Species | Clearance (mL/day/kg) | Half-life (days) | Volume of Distribution (mL/kg) | Reference |
| Trastuzumab-DM1 | Mouse | ~14-21 | ~1.6-2.7 | ~60-70 | |
| Coltuximab Ravtansine (SAR3419) | Mouse | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
The following section provides detailed protocols for the development and evaluation of an this compound ADC.
Experimental Workflow
Caption: A generalized workflow for the development of an this compound ADC.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., anti-CD19, anti-CD22) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Quenching solution (e.g., 100 mM glycine)
-
Purification column (e.g., Sephadex G25)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution with gentle mixing. The molar ratio of this compound to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5-10 fold molar excess of the linker-drug.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-drug and other reaction components using a pre-equilibrated Sephadex G25 column with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the average DAR (see Protocol 2).
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated drug molecules based on their hydrophobicity.[12][13]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with 25% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[8]
Materials:
-
Hematological malignancy cell lines (e.g., Ramos, Daudi, Jurkat)
-
Complete culture medium
-
This compound ADC
-
Isotype control ADC (non-binding ADC with the same linker-drug)
-
Free DM4 drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free DM4 in complete culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an this compound ADC in a subcutaneous xenograft model of a hematological malignancy.[11][12]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., Ramos, Raji)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment).
-
-
Treatment Administration:
-
Administer the this compound ADC and vehicle control via intravenous (IV) injection at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a certain size or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Conclusion
The this compound linker-payload system offers a potent and versatile platform for the development of ADCs targeting hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel ADC candidates. Careful optimization of the antibody, linker, and conjugation chemistry is crucial for developing safe and effective therapies for patients with leukemia, lymphoma, and multiple myeloma.
References
- 1. Dimethyl fumarate restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a xenograft model for anti-CD19 CAR T cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients With Relapsed or Refractory Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. cg.tuwien.ac.at [cg.tuwien.ac.at]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with (R)-DM4-SPDP
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with (R)-DM4-SPDP. The information is presented in a question-and-answer format to directly address common issues encountered during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a consistently low Drug-to-Antibody Ratio (DAR)?
A low DAR is a common issue that can stem from several factors throughout the conjugation workflow. Below is a systematic guide to troubleshooting the potential causes.
Troubleshooting Steps:
-
Verify Antibody Thiolation Efficiency: The generation of free sulfhydryl groups on the antibody is a critical prerequisite for conjugation with the pyridyldithiol group of DM4-SPDP.
-
Inefficient Disulfide Bond Reduction: The reducing agent may not be active, or the reaction conditions may be suboptimal.
-
Re-oxidation of Sulfhydryl Groups: Free thiols are susceptible to re-oxidation, forming disulfide bonds again.
-
-
Assess the Integrity and Reactivity of this compound: The DM4-SPDP linker-payload can degrade if not handled or stored properly.
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester of SPDP is moisture-sensitive and can hydrolyze, rendering it unable to react with the antibody's amine groups.[1][2][3][4]
-
Degradation of the Pyridyldithiol Group: This group is generally stable but can be affected by inappropriate buffer conditions.
-
-
Optimize Conjugation Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction are critical parameters.
-
Evaluate Purification and Analytical Methods: Issues in the purification or analytical steps can lead to an apparent low DAR.
-
Loss of ADC during Purification: The purification method might be inadvertently removing the desired ADC.
-
Inaccurate DAR Measurement: The analytical method used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC), may not be properly calibrated or optimized.[5]
-
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction and Thiol Quantification
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (mAb) using Tris(2-carboxyethyl)phosphine (TCEP) and the subsequent quantification of free thiols using Ellman's Reagent.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
TCEP hydrochloride
-
Reducing Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)
-
Ellman's Reagent (DTNB)
-
Purification spin columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reducing Buffer using a purification spin column to a final concentration of 5-10 mg/mL.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Reducing Buffer.
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve a final TCEP concentration of 1-5 mM. The optimal concentration may need to be determined empirically.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a purification spin column equilibrated with degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Thiol Quantification (Ellman's Assay):
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Add the reduced antibody sample to a solution of Ellman's Reagent in a suitable buffer.
-
Measure the absorbance at 412 nm.
-
Calculate the number of free thiols per antibody using the standard curve and the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB).
-
Protocol 2: Conjugation of this compound to a Reduced Antibody
This protocol outlines the conjugation of the DM4-SPDP linker-payload to the reduced antibody.
Materials:
-
Reduced mAb with quantified free thiols
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 1 M N-acetyl-L-cysteine)
Procedure:
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.[1][3]
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A typical molar excess of DM4-SPDP to available thiols is between 3 and 5-fold.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction should be protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess DM4-SPDP. Incubate for an additional 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated DM4-SPDP, free drug, and aggregates using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[7][8][9][][11]
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | Incomplete reduction, re-oxidation |
| Reductant Concentration | 1-10 mM (to be optimized)[12] | Low thiol generation or over-reduction |
| Temperature | 37°C | Slower reaction at lower temperatures |
| Incubation Time | 60-90 minutes | Incomplete reduction |
| Conjugation Reaction | ||
| pH | 7.0 - 8.0[1][2][3] | Inefficient reaction of pyridyldithiol |
| Molar Ratio (DM4-SPDP:Thiol) | 3:1 to 5:1 | Low DAR or increased aggregation |
| Solvent for DM4-SPDP | Anhydrous DMSO[1][3] | Hydrolysis of NHS ester |
| Incubation Time | 2-4 hours | Incomplete conjugation |
| Storage of this compound | -20°C, desiccated[1] | Degradation and loss of reactivity |
Visualizations
Caption: Overview of the this compound conjugation workflow.
Caption: Decision tree for troubleshooting low DAR.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC-SPDP crosslinker - Ruixibiotech [ruixibiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 11. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 12. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) of (R)-DM4-SPDP ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4 payload and an SPDP linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1] It is considered a CQA because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2][3][4] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[3][5][6] Therefore, controlling the DAR is essential for producing a consistent, safe, and effective therapeutic product.
Q2: What is the mechanism of an (R)-DM4-SPDP ADC?
An this compound ADC combines a monoclonal antibody for targeting, a potent cytotoxic agent (DM4), and a linker (SPDP) to connect them. The mechanism follows several steps:
-
The ADC circulates in the bloodstream and the antibody component selectively binds to a specific antigen on the surface of tumor cells.[7]
-
After binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[7]
-
Inside the cell, the complex is trafficked to lysosomes, where the SPDP linker is cleaved by the reducing environment, releasing the DM4 payload.[7][8][9]
-
The released DM4, a maytansinoid derivative, then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
Q3: How does DAR impact the efficacy and toxicity of a DM4-based ADC?
The DAR has a profound impact on the therapeutic window of an ADC:
-
Efficacy: A low DAR may not deliver a sufficient concentration of the cytotoxic payload to the tumor cell, potentially reducing the ADC's anti-tumor efficacy.[5][10]
-
Toxicity and Pharmacokinetics: ADCs with a high DAR (e.g., >4) are often more hydrophobic.[][12] This can lead to faster systemic clearance, particularly by the liver, which reduces the drug's half-life and exposure at the tumor site.[6][13] Higher DAR values are also frequently associated with increased off-target toxicity, as the premature release of the payload can affect healthy tissues.[6][12][14]
Q4: What is the generally accepted optimal DAR for maytansinoid ADCs like DM4?
For maytansinoid-based ADCs, an average DAR in the range of 3 to 4 is often considered optimal.[13] This range is typically a compromise that balances potent efficacy with an acceptable pharmacokinetic and safety profile.[3][13] Studies have shown that ADCs with a DAR significantly higher than 4 can have a narrower therapeutic index due to increased clearance and toxicity.[6][15]
Q5: What are the primary analytical methods to determine DAR?
Several analytical methods are used to measure DAR, each with distinct advantages:
-
UV-Vis Spectrophotometry: A simple and rapid method that calculates the average DAR based on the absorbance of the antibody and the drug. However, it does not provide information on the distribution of different drug-loaded species.[1][10][]
-
Hydrophobic Interaction Chromatography (HIC): The most widely used method for detailed DAR analysis.[10][] It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8) and the calculation of the average DAR.[1][]
-
Reversed-Phase Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate its light and heavy chains. This method provides a detailed analysis of drug distribution on each chain.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides a comprehensive characterization of the ADC, including the average DAR, drug load distribution, and identification of conjugation sites and other by-products.[10][]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the development and optimization of this compound ADCs.
| Problem | Potential Causes | Recommended Solutions |
| High variability or inconsistency in DAR between batches. | 1. Inaccurate Reactant Stoichiometry: Small deviations in the molar ratio of the this compound linker-payload to the antibody can significantly alter the final DAR.[3] 2. Variable Reagent Quality: Degradation or incorrect concentration of stock solutions (linker-payload, antibody, buffers) is a common source of error.[3] 3. Inconsistent Reaction Parameters: Fluctuations in pH, temperature, or incubation time can affect conjugation efficiency.[16] | 1. Control Molar Ratios: Ensure precise and consistent measurement of all reactants. Perform small-scale optimization experiments to define the optimal molar ratio before scaling up.[3][16] 2. Verify Reagent Quality: Confirm the purity and concentration of all reagents before each conjugation. Prepare fresh solutions where possible.[3] 3. Standardize Protocols: Strictly control and document all reaction parameters (pH, temperature, time) to ensure reproducibility. |
| ADC sample shows significant aggregation after conjugation. | 1. High DAR: The DM4 payload is hydrophobic; conjugating too many molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[][12] 2. Suboptimal Buffer Conditions: Incorrect pH or high salt concentrations can lead to protein instability.[12] 3. Physical Stress: Frequent freeze-thaw cycles or elevated temperatures can induce aggregation.[12] | 1. Optimize DAR: Target a lower average DAR, typically between 2 and 4, to reduce hydrophobicity-related issues.[13] 2. Buffer Optimization: Screen different buffer formulations to find conditions that maximize ADC stability. 3. Proper Handling and Storage: Aliquot ADC samples to minimize freeze-thaw cycles and store at recommended temperatures. |
| Low in vivo efficacy despite high in vitro potency. | 1. Rapid Clearance of High DAR Species: ADCs with a high DAR are often cleared more rapidly from circulation, reducing their ability to reach the tumor.[6][13] 2. ADC Instability in vivo: The SPDP linker's disulfide bond may be prematurely cleaved in the bloodstream, releasing the payload before it reaches the target.[13][17] | 1. Reduce the DAR: Aim for a lower DAR to improve the ADC's pharmacokinetic profile.[6][13] 2. Evaluate Linker Stability: Perform plasma stability assays to assess the rate of premature payload deconjugation. Consider linkers with greater steric hindrance around the disulfide bond if stability is an issue.[17][18] |
| Unexpected or high off-target toxicity in preclinical models. | 1. High DAR: Faster clearance of high DAR species can lead to accumulation in organs like the liver, causing toxicity.[6][13] 2. Premature Payload Release: Instability of the linker in circulation can lead to systemic exposure to the potent DM4 payload, mimicking the side effects of conventional chemotherapy.[12][] 3. "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell killing.[5] | 1. Optimize DAR: A lower DAR can improve the therapeutic index by reducing off-target accumulation.[13] 2. Analyze Linker Stability: Use plasma stability assays to ensure the payload remains attached to the antibody in circulation.[13] 3. Target Expression Profiling: Thoroughly evaluate the expression profile of the target antigen in relevant healthy tissues to anticipate potential on-target toxicities. |
Section 3: Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Characteristics
| ADC Characteristic | Low DAR (e.g., <2) | Optimal DAR (e.g., 2-4) | High DAR (e.g., >4) |
| Efficacy | Potentially reduced anti-tumor activity[5][10] | Balanced and effective potency[3] | High in vitro potency, but may not translate in vivo[6][15] |
| Toxicity | Lower systemic toxicity | Manageable and acceptable safety profile[3] | Increased risk of systemic and off-target toxicity[6][14] |
| Pharmacokinetics (PK) | Longer circulation half-life | Favorable PK profile | Faster clearance from circulation[6][17] |
| Aggregation | Low risk | Low to moderate risk | High risk due to increased hydrophobicity[4][12] |
| Therapeutic Window | May be too wide (sub-therapeutic) | Optimized for balancing safety and efficacy[7] | Narrowed due to increased toxicity[6] |
Table 2: Comparison of Analytical Methods for DAR Measurement
| Method | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths to determine protein and drug concentration.[] | Average DAR only.[10] | Quick, simple, and requires minimal specialized equipment.[10][] | Less accurate; provides no information on drug load distribution.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[] | Average DAR and distribution of different DAR species (0, 2, 4, etc.).[1][10] | Most widely used method; provides detailed distribution data.[10] | Requires method optimization (e.g., gradient, mobile phase).[][20] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced light and heavy chains based on hydrophobicity.[10] | Average DAR and drug distribution on light vs. heavy chains.[1][10] | Provides detailed structural information; good correlation with other methods.[1] | Requires denaturation and reduction of the ADC sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and identifies them by mass.[10] | Precise average DAR, drug load distribution, conjugation sites, and by-products.[][21] | Highly sensitive and provides the most detailed characterization.[2] | Requires specialized and expensive instrumentation; complex data analysis. |
Section 4: Key Experimental Protocols
Protocol 1: General Protocol for Lysine (B10760008) Conjugation of this compound to an Antibody
Objective: To conjugate the this compound linker-drug to primary amine groups (lysine residues) on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or lysine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Methodology:
-
Antibody Preparation: Prepare the mAb solution at a defined concentration (e.g., 5-15 mg/mL) in the conjugation buffer.[16]
-
Stoichiometry Calculation: Determine the required volume of the this compound stock solution to achieve the target molar ratio of linker-drug to antibody. This ratio will need to be optimized to obtain the desired DAR.
-
Conjugation Reaction: Slowly add the calculated amount of this compound to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.[3] Protect the reaction from light if the payload is light-sensitive.[3]
-
Quenching (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted this compound.
-
Purification: Remove unconjugated linker-drug and organic solvent using SEC or TFF, exchanging the final ADC product into a formulation buffer suitable for storage.
-
Characterization: Analyze the purified ADC to determine the final DAR, percentage of aggregation, and purity using methods described in Table 2.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of an ADC sample.
Materials & Equipment:
-
UHPLC/HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject a defined amount of the ADC sample (e.g., 20-50 µg).
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). Species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Detection: Monitor the column eluate at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the relative percentage of each peak area.
-
Calculate the weighted average DAR using the following formula:[] DAR = Σ (% Peak Area of species * Number of Drugs on species) / 100
-
Section 5: Visual Guides
Diagram 1: this compound ADC Conjugation and Characterization Workflow
Caption: Workflow for ADC conjugation, purification, and analytical characterization.
Diagram 2: Troubleshooting Logic for Inconsistent DAR
Caption: Decision tree for troubleshooting inconsistent Drug-to-Antibody Ratios.
Diagram 3: Conceptual Pathway of ADC Action
Caption: Step-by-step intracellular mechanism of action for a typical ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 17. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 21. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Preventing Aggregation of ADCs with (R)-DM4-SPDP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered during the development and handling of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4 payload and SPDP linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in (R)-DM4-SPDP ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following conjugation. The key contributing factors include:
-
Inherent Hydrophobicity of the Payload: The maytansinoid payload, (R)-DM4, is intrinsically hydrophobic. Its conjugation to the antibody increases the overall surface hydrophobicity of the protein, creating "sticky" patches that can lead to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a greater number of hydrophobic DM4 molecules per antibody, which significantly increases the propensity for aggregation.[1][3] While a higher DAR can enhance potency, it often compromises stability.[4]
-
Linker Characteristics: The SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker, while commonly used, contributes to the overall hydrophobicity of the ADC. Less sterically hindered disulfide linkers like SPDP can be less stable compared to more hindered ones, potentially leading to premature drug release and subsequent aggregation.
-
Suboptimal Formulation Conditions: The stability of ADCs is highly dependent on the formulation. Factors such as pH near the antibody's isoelectric point, low ionic strength, and the absence of stabilizing excipients can significantly promote aggregation.[1][4][5]
-
Environmental and Mechanical Stress: Exposure to thermal stress (e.g., elevated temperatures, freeze-thaw cycles) and mechanical stress (e.g., agitation, filtration) can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[4][6]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant detrimental effects on the therapeutic potential and safety of the drug, including:
-
Reduced Efficacy: Aggregates may exhibit altered binding affinity to the target antigen and can be cleared more rapidly from circulation, leading to reduced therapeutic efficacy.[2][6]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in patients, potentially leading to adverse effects.[5][6]
-
Altered Pharmacokinetics: Aggregated ADCs can have different pharmacokinetic profiles, including faster clearance or accumulation in organs like the liver and spleen, leading to off-target toxicity.[3]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which compromises the product's stability, shelf-life, and manufacturability.[2]
Q3: How can I detect and quantify aggregation in my this compound ADC preparation?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[6]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique provides absolute molecular weight determination for each species separated by SEC, offering a more accurate characterization of aggregates.[7][8][9][10][11]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution and can detect the presence of aggregates. It is particularly useful for formulation screening.[7][12][13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be used to assess the overall hydrophobicity of the ADC and to separate different drug-loaded species, which can correlate with aggregation propensity.
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after conjugation.
This issue often points to problems with the conjugation process itself or the inherent properties of the ADC components.
Troubleshooting Workflow for Post-Conjugation Aggregation
Caption: Troubleshooting workflow for post-conjugation aggregation.
Detailed Steps:
-
Evaluate the Drug-to-Antibody Ratio (DAR): High DARs are a major contributor to aggregation.[1]
-
Solution: If the DAR is high (e.g., >4), consider reducing the molar ratio of the this compound to the antibody during the conjugation reaction. While this may slightly impact potency, it can significantly improve the stability of the ADC.[1]
-
-
Assess Linker Hydrophobicity: The SPDP linker contributes to the overall hydrophobicity.
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining the conformational integrity of the antibody.
-
pH: Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.[5]
-
Organic Co-solvents: While often necessary to dissolve the this compound, organic solvents like DMSO can destabilize the antibody. Use the minimum amount required and consider a controlled, stepwise addition to the antibody solution.
-
Issue 2: ADC solution shows increased aggregation during storage or after freeze-thaw cycles.
This indicates a formulation or storage stability issue.
Strategy for Optimizing Formulation to Prevent Storage-Induced Aggregation
Caption: Strategy for optimizing formulation to prevent storage-induced aggregation.
Detailed Steps:
-
Optimize the Formulation Buffer:
-
pH and Ionic Strength: The stability of ADCs is highly dependent on the pH and salt concentration of the formulation buffer. Conduct a systematic screening of different buffer systems (e.g., histidine, citrate, phosphate) at various pH values (typically between 5.0 and 7.0) and ionic strengths (e.g., 50-200 mM NaCl) to identify the optimal conditions for your specific ADC.[1][4]
-
-
Incorporate Stabilizing Excipients:
-
Sugars/Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants and stabilizers that can prevent aggregation during freeze-thaw cycles and long-term storage.[1][19][20]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 are crucial for preventing surface-induced aggregation by minimizing protein adsorption to interfaces.[1][6]
-
Amino Acids: Certain amino acids can act as stabilizers. For instance, arginine can help to solubilize proteins and reduce viscosity, while histidine is often used as a buffering agent.[1][20]
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, or frozen at -20°C or -80°C). Avoid temperature fluctuations.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the ADC into single-use vials.[4]
-
Mechanical Stress: Avoid vigorous shaking or stirring of the ADC solution.[2]
-
Quantitative Data Summary
The following tables provide illustrative data on how different strategies can impact ADC aggregation. While specific data for this compound is limited, these examples demonstrate the principles of aggregation prevention.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (by SEC) | Reference |
| SPDP (Less Hydrophilic) | DM4 | ~3.5 | > 5% | Illustrative |
| PEGylated Linker | DM4 | ~3.5 | < 2% | Illustrative, based on principles from[1][6][15][16][18] |
| SPDP (Less Hydrophilic) | DM4 | ~7 | > 15% | Illustrative |
| PEGylated Linker | DM4 | ~7 | < 5% | Illustrative, based on principles from[1][6][15][16][18] |
This table illustrates the expected trend of reduced aggregation with the use of a more hydrophilic PEGylated linker compared to a standard SPDP linker, especially at higher DARs.
Table 2: Effect of Formulation Excipients on ADC Stability (Post-Stress)
| Formulation Buffer (pH 6.0) | Stress Condition | % Monomer (by SEC) | Reference |
| Histidine Buffer | 3 Freeze-Thaw Cycles | 92% | Illustrative |
| Histidine Buffer + 5% Sucrose | 3 Freeze-Thaw Cycles | 98% | Illustrative, based on principles from[1][19][20] |
| Histidine Buffer | Agitation (24h) | 90% | Illustrative |
| Histidine Buffer + 0.02% Polysorbate 20 | Agitation (24h) | 97% | Illustrative, based on principles from[1][6] |
This table demonstrates the protective effect of common stabilizing excipients like sucrose (a cryoprotectant) and Polysorbate 20 (a surfactant) on ADC stability under stress conditions.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomer, dimer, and high molecular weight (HMW) species of the this compound ADC.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter.
-
-
Chromatographic Conditions:
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be optimized to prevent non-specific interactions.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to HMW species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[4]
-
Protocol 2: Stress-Induced Aggregation Study by DLS
Objective: To evaluate the physical stability of an this compound ADC formulation by inducing aggregation through thermal stress and monitoring by Dynamic Light Scattering (DLS).
Methodology:
-
Sample Preparation:
-
Prepare the ADC at a concentration of ~1-2 mg/mL in the formulation buffer to be tested.
-
Filter the sample into a clean, dust-free cuvette.
-
-
DLS Measurement:
-
Equilibrate the sample at the initial temperature (e.g., 25°C) in the DLS instrument.
-
Perform an initial measurement to determine the baseline hydrodynamic radius (Rh) and polydispersity index (PDI).
-
-
Thermal Stress:
-
Implement a temperature ramp (e.g., from 25°C to 75°C at 1°C/minute).
-
Collect DLS data at regular temperature intervals to determine the aggregation onset temperature (Tagg).
-
-
Data Analysis:
-
Plot the average particle size (Rh) or scattering intensity as a function of temperature.
-
The Tagg is the temperature at which a significant increase in particle size or intensity is observed, indicating the onset of aggregation.[12]
-
Workflow for ADC Stability Assessment
Caption: Experimental workflow for assessing ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. toray-research.co.jp [toray-research.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 19. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlating excipient effects on conformational and storage stability of an IgG1 monoclonal antibody with local dynamics as measured by hydrogen/deuterium-exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing premature linker cleavage of (R)-DM4-SPDP in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo stability of antibody-drug conjugates (ADCs) utilizing the (R)-DM4 payload conjugated via an SPDP linker. Premature cleavage of the disulfide bond in the SPDP linker can lead to off-target toxicity and reduced therapeutic efficacy.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of premature linker cleavage for a DM4-SPDP ADC?
A1: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker contains a disulfide bond that is designed to be cleaved in the reducing environment of the target cell, which has a high concentration of glutathione (B108866) (GSH).[2][3] However, premature cleavage can occur in the systemic circulation due to interaction with circulating thiols or reducing enzymes like thioredoxin and glutaredoxin, leading to the early release of the cytotoxic DM4 payload.[4] The unhindered nature of the disulfide bond in the SPDP linker makes it susceptible to this off-target cleavage.
Q2: What are the primary consequences of premature (R)-DM4-SPDP linker cleavage in vivo?
A2: Premature release of DM4, a potent maytansinoid payload, into the bloodstream can lead to significant off-target toxicities.[1][5] This is because the free drug can be taken up by healthy, non-target cells, causing systemic side effects. Commonly reported dose-limiting toxicities for maytansinoid-based ADCs include ocular toxicity, peripheral neuropathy, and myelosuppression (neutropenia and thrombocytopenia).[1][5][6] Furthermore, premature cleavage reduces the amount of payload delivered to the tumor, which can decrease the overall therapeutic efficacy of the ADC.[7][8]
Q3: How can I improve the in vivo stability of my DM4-based ADC?
A3: A primary strategy to enhance in vivo stability is to increase the steric hindrance around the disulfide bond. This makes the bond less accessible to circulating reducing agents.[7][9][10] Replacing the SPDP linker with a more hindered linker, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), has been shown to improve plasma stability and in vivo efficacy.[9] The additional methyl groups on the carbon atom adjacent to the disulfide bond in SPDB shield it from premature reduction.[9]
Troubleshooting Guide
Problem 1: My DM4-SPDP ADC shows high off-target toxicity and poor tolerability in animal models, even at doses where efficacy is observed.
-
Possible Cause: This is a classic sign of premature linker cleavage, leading to systemic exposure to the free DM4 payload.[5][11]
-
Troubleshooting Steps:
-
Quantify Free DM4 in Plasma: Perform a pharmacokinetic (PK) study and use a validated LC-MS/MS method to measure the concentration of unconjugated DM4 in plasma samples over time.[12][13][14] A rapid increase in free DM4 shortly after ADC administration confirms premature cleavage.
-
Assess ADC Stability: Use a ligand-binding assay, such as an ELISA, to measure the concentration of the intact, conjugated ADC in plasma over the course of the PK study.[15][16] A faster decline in the concentration of the conjugated ADC compared to the total antibody concentration is indicative of linker instability.[17]
-
Solution: Consider re-engineering your ADC with a more sterically hindered disulfide linker, such as SPDB.[9]
-
Problem 2: The in vivo anti-tumor efficacy of my DM4-SPDP ADC is lower than expected based on its high in vitro potency.
-
Possible Cause: While potent in vitro, the ADC may be losing its payload in circulation before it can reach the tumor site. This reduces the amount of DM4 delivered to the target cancer cells, thus diminishing the therapeutic effect.[7]
-
Troubleshooting Steps:
-
Conduct a Comparative In Vivo Efficacy Study: If possible, compare the efficacy of your DM4-SPDP ADC with an ADC using a more stable linker, like SPDB-DM4, in a relevant xenograft model. A superior performance of the more stable ADC would point to premature cleavage as the issue.[9]
-
Analyze Pharmacokinetics: As in the previous problem, a detailed PK analysis measuring total antibody, conjugated ADC, and free DM4 will provide a comprehensive picture of the ADC's in vivo fate and stability.[15][16]
-
Data Presentation
Table 1: Comparison of In Vivo Efficacy of huC242-Maytansinoid ADCs with Varying Disulfide Linker Stability in a COLO 205 Xenograft Model.
| ADC Conjugate | Linker | Steric Hindrance | Tumor Growth Inhibition (%) |
| huC242-SPDP-DM4 | SPDP | Low | 65 |
| huC242-SPDB-DM4 | SPDB | Intermediate | 95 |
| huC242-SSNPP-DM4 | SSNPP | High | 80 |
| huC242-SMCC-DM1 | SMCC (non-cleavable) | N/A | 30 |
Data adapted from a study evaluating disulfide-linked maytansinoid conjugates, highlighting that the conjugate with intermediate stability (huC242-SPDB-DM4) showed the highest in vivo efficacy.[9]
Visualizations
Caption: Premature cleavage of DM4-SPDP ADC in circulation.
Caption: Workflow for quantifying free DM4 in plasma via LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of Free (R)-DM4 in Plasma using LC-MS/MS
This protocol is essential for determining the extent of premature linker cleavage by measuring the concentration of unconjugated DM4 in plasma samples from in vivo studies.
Materials:
-
Plasma samples from ADC-dosed animals
-
(R)-DM4 reference standard
-
Stable isotope-labeled internal standard (e.g., DM4-d6)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Solid-phase extraction (SPE) plate (e.g., Oasis HLB)
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins (e.g., 4000 rpm for 10 minutes at 4°C).[12]
-
Transfer the supernatant to a new plate.
-
-
Reduction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate with methanol, followed by water.
-
Load the sample supernatant onto the plate.
-
Wash the plate to remove interferences (e.g., with 5% methanol in water).
-
Elute the DM4 and internal standard with acetonitrile.[12]
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., 50% acetonitrile in water).[12]
-
Inject the sample into the LC-MS/MS system for separation and quantification.[12][13]
-
Develop a standard curve using the DM4 reference standard to accurately quantify the concentration in the plasma samples.
-
Protocol 2: In Vivo ADC Stability Assessment using ELISA
This protocol allows for the measurement of the intact, drug-conjugated ADC in circulation, providing insight into the rate of drug-linker cleavage.
Materials:
-
Plasma samples from ADC-dosed animals
-
96-well microtiter plates (high-binding)
-
Coating antigen (specific to the ADC's monoclonal antibody)
-
Detection antibody (e.g., anti-payload antibody or anti-human IgG-HRP conjugate)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Substrate (e.g., TMB) and stop solution
Procedure:
-
Plate Coating:
-
Blocking:
-
Block non-specific binding sites by adding blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample Incubation:
-
Add diluted plasma samples and standards (a purified sample of the ADC of known concentration) to the wells.
-
Incubate for 2 hours at room temperature to allow the ADC to bind to the coated antigen.[19]
-
Wash the plate thoroughly.
-
-
Detection:
-
Add the enzyme-conjugated detection antibody. This can be an antibody that specifically recognizes the DM4 payload or a secondary antibody that recognizes the Fc region of the ADC's antibody.
-
Incubate for 1 hour at room temperature.[19]
-
Wash the plate thoroughly.
-
-
Development and Measurement:
-
Add the substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of conjugated ADC in the samples based on the standard curve. By comparing this concentration to the total antibody concentration (measured in a separate ELISA), the rate of linker cleavage can be inferred.[17]
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- 13. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Procedures [sigmaaldrich.com]
- 19. mabtech.com [mabtech.com]
Improving the solubility and stability of (R)-DM4-SPDP conjugates
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (R)-DM4-SPDP antibody-drug conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation and instability in this compound ADCs?
A1: The aggregation and instability of this compound ADCs are multifactorial issues primarily driven by the physicochemical properties of the conjugate's components and external stress factors. Key causes include:
-
Payload Hydrophobicity: The DM4 payload is inherently hydrophobic. Its conjugation to an antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR introduces more hydrophobic DM4 molecules per antibody, which significantly increases the propensity for aggregation.[1] Achieving an optimal balance between efficacy and stability is a critical aspect of ADC development.[1]
-
Linker Chemistry: The SPDP linker, while providing a cleavable disulfide bond, can contribute to stability challenges. Premature cleavage of the disulfide bond in circulation can lead to off-target toxicity.[2] While PEGylated versions of SPDP linkers can improve solubility, the inherent hydrophobicity of the overall construct remains a concern.[3]
-
Conjugation Process: The chemical conditions used during conjugation, such as the use of organic co-solvents to solubilize the DM4-SPDP, unfavorable pH, or high temperatures, can induce conformational changes in the antibody, leading to aggregation.[1]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point (pI) of the antibody or inappropriate ionic strength, can reduce colloidal stability and lead to aggregation.[1]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation (e.g., shaking), and light can all contribute to the degradation and aggregation of the ADC.[1][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility and stability of my DM4-SPDP conjugate?
A2: The DAR is a critical quality attribute that directly impacts the physicochemical properties of an ADC. For hydrophobic payloads like DM4, a higher DAR leads to:
-
Increased Hydrophobicity: Each DM4 molecule adds to the overall hydrophobicity of the conjugate. This increased hydrophobicity is a primary driver for aggregation.[1]
-
Reduced Solubility: As hydrophobicity increases, the ADC's solubility in aqueous buffers decreases, making it more prone to precipitation.
-
Potential for Conformational Changes: High drug loading can potentially alter the natural conformation of the antibody, exposing hydrophobic patches that can lead to aggregation.[5]
-
Challenges in Manufacturing and Formulation: ADCs with high DARs are often more difficult to purify and formulate, and may require specific excipients or conditions to maintain stability.[5]
Therefore, optimizing the DAR is a crucial step to balance potency with manufacturability and stability.[1]
Q3: What are the best practices for storing this compound ADCs to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your ADC. General best practices include:
-
Temperature Control: For liquid formulations, store at the recommended temperature, typically 2-8°C. For long-term storage, lyophilized (freeze-dried) forms are preferred and should be stored at -20°C or -80°C.[1][6] Avoid repeated freeze-thaw cycles, which can cause aggregation.[1] It is advisable to aliquot the ADC into single-use vials before freezing.
-
Lyophilization: Lyophilization is a common strategy to improve the long-term stability of ADCs.[6] The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation is essential to protect the ADC during the freezing and drying processes.[]
-
Protection from Light: Some payloads can be photosensitive. To prevent photodegradation, store ADCs in amber vials or protect them from light.[1][4]
-
Minimize Mechanical Stress: Avoid vigorous shaking or agitation of the ADC solution, as this can induce aggregation.[1]
-
Optimized Formulation: The use of a stabilizing buffer is highly recommended. These buffers are optimized for pH and ionic strength and may contain excipients that reduce aggregation and degradation.[][8]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SEC After Conjugation
This is a common issue often related to the conjugation process itself or the inherent properties of the newly formed ADC.
Caption: Troubleshooting workflow for post-conjugation aggregation.
Detailed Steps:
-
Evaluate Payload and Linker Hydrophobicity: The DM4 payload is highly hydrophobic. If you are using a standard SPDP linker, the resulting conjugate will have a high propensity to aggregate.
-
Solution: Consider switching to a more hydrophilic linker. Linkers incorporating polyethylene (B3416737) glycol (PEG) moieties (PEGylated SPDP) can effectively shield the hydrophobic payload, improve solubility, and reduce aggregation.[3]
-
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining the stability of the antibody during conjugation.
-
Solution:
-
pH and Temperature: Ensure the pH of the reaction buffer is optimal for both the conjugation reaction and antibody stability. Avoid pH extremes and high temperatures that can denature the antibody.
-
Co-solvents: While organic co-solvents (e.g., DMSO) are often necessary to dissolve the DM4-SPDP linker-payload, their concentration should be minimized as they can promote antibody aggregation.
-
-
-
Control the Drug-to-Antibody Ratio (DAR): As discussed, higher DARs are strongly correlated with increased aggregation.[1]
-
Solution: If your analytical results (e.g., from HIC or Mass Spectrometry) show a high average DAR (e.g., >4), consider reducing it. This can be achieved by adjusting the molar ratio of the DM4-SPDP to the antibody during the conjugation reaction. While this may impact potency, it can significantly improve the stability and solubility of the conjugate.[1]
-
Issue 2: ADC Solution Shows Increased Aggregation During Storage or After Freeze-Thaw Cycles
This indicates a formulation or storage stability issue.
Caption: Workflow for addressing ADC storage instability.
Detailed Steps:
-
Optimize the Formulation Buffer: The stability of ADCs is highly dependent on the pH and salt concentration of the formulation buffer.[1]
-
pH and Ionic Strength: Conduct a pH screening study (e.g., from pH 5.0 to 7.0) to identify the pH that results in the lowest aggregation. The optimal pH is often a compromise between what is best for the antibody and the stability of the linker. Similarly, evaluate the effect of salt concentration (e.g., NaCl) on stability.[1]
-
Buffer Species: Certain buffers are known to be stabilizing for antibodies. Histidine and acetate (B1210297) are commonly used in monoclonal antibody formulations.[]
-
-
Incorporate Stabilizing Excipients:
-
Sugars/Polyols: For lyophilized formulations, cryoprotectants such as sucrose and trehalose are essential for preserving the ADC's structure during freezing and drying.[]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often added in low concentrations (e.g., 0.01-0.1%) to prevent aggregation and surface adsorption.[]
-
-
Implement Proper Handling and Storage Procedures:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Aliquot the ADC into single-use volumes after purification and before freezing.[1]
-
Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid, -20°C or -80°C for frozen). Avoid temperature fluctuations.[1]
-
Mechanical Stress: Minimize agitation and shaking of the ADC solution.
-
Light Exposure: Protect the ADC from light to prevent potential degradation of the payload.[1]
-
Data Presentation
The following tables summarize representative data from studies on how different formulation and design strategies can impact ADC aggregation.
Table 1: Impact of Hydrophilic PEG Linkers on ADC Aggregation
| ADC Construct | Linker Type | HIC Retention Time (min) | Aggregation (%) by SEC |
| ADC-DM4 | Standard SPDP | 15.2 | 8.5 |
| ADC-DM4-PEG4 | SPDP-PEG4 | 12.8 | 3.1 |
| ADC-DM4-PEG8 | SPDP-PEG8 | 11.5 | 1.9 |
Data adapted from a comparative guide on PEG linkers. Shorter HIC retention times indicate increased hydrophilicity and reduced aggregation.[1]
Table 2: Effect of Formulation pH on ADC Stability (4 weeks at 25°C)
| Formulation Buffer | pH | % Monomer by SEC | % Free DM4 by RP-HPLC |
| Acetate | 5.0 | 98.5 | 0.8 |
| Histidine | 6.0 | 97.2 | 1.5 |
| Phosphate | 7.0 | 94.1 | 2.9 |
Illustrative data based on general ADC stability principles. Actual results may vary.[1][9]
Table 3: Influence of Excipients on Thermal Stress-Induced Aggregation (40°C for 2 weeks)
| Formulation Base (pH 6.0 Histidine Buffer) | % High Molecular Weight Species (HMWS) by SEC |
| No excipients | 12.3 |
| + 5% Sucrose | 7.8 |
| + 5% Trehalose | 7.5 |
| + 0.02% Polysorbate 80 | 9.9 |
| + 5% Sucrose + 0.02% Polysorbate 80 | 5.4 |
Illustrative data demonstrating the stabilizing effects of common excipients.[][10]
Experimental Protocols
Protocol 1: General Method for this compound Conjugation to an Antibody
This protocol describes a general method for conjugating a DM4-SPDP linker-payload to an antibody via lysine (B10760008) residues.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 100 mM Tris or Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction: a. Calculate the required volume of the DM4-SPDP stock solution to achieve the desired molar excess over the antibody (e.g., 5 to 8-fold molar excess for a target DAR of 3-4). b. Slowly add the DM4-SPDP solution to the stirring antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize antibody precipitation. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of ~20 mM. Incubate for 20 minutes.
-
Purification: Remove unconjugated DM4-SPDP, quenching reagent, and solvent by SEC (e.g., using a Sephadex G25 column) or TFF, exchanging the ADC into the final formulation buffer.
-
Characterization: Analyze the purified ADC for protein concentration (A280), DAR (UV-Vis or HIC), aggregation (SEC), and purity.
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a standard method to quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8[11]
-
ADC sample and unconjugated antibody control
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.[12]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: a. Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). b. Integrate the area of each peak. c. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks. % Aggregate = (Area_Aggregate / Total_Area) * 100
Protocol 3: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated DM4 molecules.
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[13]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)[14]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Injection and Elution: a. Inject 20-50 µL of the sample. b. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This decreasing salt gradient will cause species to elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Data Analysis: a. Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved. b. Integrate the area of each peak (A_i). c. Calculate the weighted average DAR using the following formula: Average DAR = Σ(A_i * DAR_i) / ΣA_i where A_i is the area of the peak for a given species and DAR_i is the drug-to-antibody ratio for that species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. lcms.cz [lcms.cz]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in their cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can stem from several technical and biological factors. Here are the most common culprits and how to address them:
-
Uneven Cell Seeding: A primary source of variability is the uneven distribution of cells in the microplate wells.[1] Adherent cells, in particular, can settle quickly in the reservoir during plating.[1]
-
Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently between plating wells to prevent settling.[1][2] It is also critical to determine the optimal cell seeding density for your specific cell line and assay duration.[1][3]
-
-
Pipetting Inaccuracy: Small errors in volume during serial dilutions of your test compound or addition of reagents can lead to significant errors in the final concentration and, consequently, the IC50 value.[1][4]
-
Compound Solubility and Stability: Poor dissolution or precipitation of the test compound, especially at higher concentrations, can lead to inaccurate results.[1]
-
Solution: Ensure your compound is fully dissolved in the stock solution. When diluting into culture media, vortex or mix thoroughly and visually inspect for any precipitation.[1] The final concentration of solvents like DMSO should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as the solvent itself can be cytotoxic.[1][4]
-
-
Cell Line Integrity: The sensitivity of your cell line to a compound can change over time due to factors like high passage number or contamination.
-
Solution: Use low-passage number cells for your experiments. Regularly test cell cultures for mycoplasma contamination.[1]
-
Q2: I'm observing high background noise in my assay. What could be the reason?
High background noise can mask the true signal from viable cells, leading to inaccurate measurements. Here are some potential causes:
-
Media Components: Phenol (B47542) red, a common pH indicator in culture media, can interfere with colorimetric and fluorometric assays.[1][6] Serum components can also interact with assay reagents.[1]
-
Compound Interference: The test compound itself might react with the assay reagents. For example, it could directly reduce MTT, leading to a false positive signal.[6] In fluorescence-based assays, the compound may be autofluorescent.[6]
-
Solution: Include a control well with the highest concentration of your compound in cell-free media to check for direct interaction with the assay reagent.[6]
-
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can contribute to the assay signal.[1][6]
-
Incomplete Solubilization (MTT Assay): If the formazan (B1609692) crystals in an MTT assay are not fully dissolved, it can lead to artificially high and variable background readings.[1][4]
Q3: There is high variability between my replicate wells. What are the common causes?
High variability between replicates undermines the statistical confidence in your results. The following are frequent causes:
-
Uneven Cell Seeding: As mentioned in Q1, this is a major contributor to variability.[4]
-
"Edge Effect": Wells on the periphery of a microplate are more susceptible to evaporation, which can change the concentration of media components and affect cell growth.[1][7][8] This is particularly problematic for extended incubations (more than 24 hours).[7]
-
Inconsistent Reagent Addition: Variations in the volume or timing of reagent addition can lead to differing results between wells.
-
Solution: Use a multichannel pipette for adding reagents where possible and ensure consistent timing.
-
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[9]
-
Solution: Check for bubbles before reading the plate. If present, they can be broken with a sterile syringe needle.[9]
-
Q4: My test compound doesn't seem to be effective, even at high concentrations. What should I check?
If your compound is showing lower than expected potency, consider the following:
-
Cell Line Sensitivity: Confirm that your cell line is an appropriate model for testing the compound's mechanism of action. For example, if you are testing a highly selective ROS1 inhibitor, its cytotoxic effects will be most pronounced in ROS1-driven cancer cells.[1]
-
Resistance Mechanisms: Your cell line may possess intrinsic or acquired resistance to the compound's mechanism of action.[1]
-
Incubation Time: The incubation time may be too short for the cytotoxic effects to manifest.[5]
-
Assay Type: The chosen assay may not be suitable for the compound's mechanism of action. For instance, an MTT assay measures metabolic activity, and a compound could inhibit metabolism without causing cell death, leading to misleading results.[1]
Data Presentation
Table 1: Common Cytotoxicity Assay Parameters
| Parameter | Typical Range/Value | Key Consideration |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Must be optimized for each cell line to ensure logarithmic growth during the experiment.[6] |
| Incubation Time | 24, 48, or 72 hours | Dependent on the cell line's doubling time and the compound's mechanism of action.[5] |
| MTT Concentration | 0.2 - 0.5 mg/mL | The amount of signal generated depends on the MTT concentration.[10] |
| MTT Incubation Time | 1 - 4 hours | Should be long enough for adequate sensitivity but short enough to avoid reagent toxicity.[10] |
| Final DMSO Concentration | ≤0.5% | High concentrations can be cytotoxic. Must be consistent across all wells.[1] |
Experimental Protocols
General Protocol for an MTT Cytotoxicity Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[4]
-
Include untreated and vehicle control wells.[4]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]
-
Visualizations
Caption: A general workflow for performing a cytotoxicity assay.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Optimizing reaction conditions for (R)-DM4-SPDP and antibody conjugation
Welcome to the technical support center for optimizing reaction conditions for (R)-DM4-SPDP and antibody conjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to antibody for a typical conjugation reaction?
A1: The optimal molar ratio of this compound to antibody is a critical parameter that directly influences the drug-to-antibody ratio (DAR) and, consequently, the ADC's efficacy and toxicity.[1][2][3] A typical starting point for optimization is a molar excess of the DM4-SPDP linker-payload. For cysteine-based conjugation following antibody reduction, a molar ratio of approximately 2.4 to 4.6 moles of the drug-linker per mole of antibody is often used to target a DAR of 2 to 4, respectively.[4] It is crucial to perform a series of experiments with varying molar ratios to determine the optimal condition for your specific antibody and desired DAR.[5]
Q2: How does the pH of the reaction buffer affect the conjugation efficiency?
A2: The pH of the reaction buffer is a critical factor that can significantly impact both the stability of the reactants and the efficiency of the conjugation reaction. The SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) linker contains an NHS ester which reacts with primary amines on the antibody (e.g., lysine (B10760008) residues), and this reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[6][7][8][9] However, for the subsequent reaction between the pyridyldithiol group of the SPDP linker and a sulfhydryl group (e.g., from a reduced cysteine on the antibody), a pH range of 6.5 to 7.5 is generally recommended to ensure the stability of the disulfide bond being formed. Therefore, a careful optimization of the pH is necessary to balance the efficiency of both reaction steps. Some protocols suggest performing the initial amine modification at a higher pH, followed by a buffer exchange to a more neutral pH for the thiol reaction.
Q3: What are the common causes of a low Drug-to-Antibody Ratio (DAR) and how can I troubleshoot this?
A3: A low Drug-to-Antibody Ratio (DAR) can result from several factors throughout the conjugation process. Inefficient antibody reduction (for cysteine conjugation) is a primary cause, leading to fewer available thiol groups for conjugation.[2] The quality and concentration of reagents, including the DM4-SPDP and the reducing agent (e.g., TCEP or DTT), are also critical; degraded or inaccurately measured reagents can lead to poor reaction efficiency.[2] The reaction conditions, such as pH, temperature, and incubation time, must be optimal for the specific antibody and linker chemistry.[2]
To troubleshoot a low DAR, first, verify the concentration and purity of your antibody and DM4-SPDP stock solutions. Ensure that the reducing agent is fresh and active. It is also recommended to optimize the molar ratio of the reducing agent to the antibody and the incubation time for the reduction step.[4] Finally, systematically evaluate the effect of varying the pH and incubation time of the conjugation reaction itself.
Q4: I am observing a high level of aggregation in my ADC preparation. What are the potential causes and solutions?
A4: Aggregation of antibody-drug conjugates is a common issue that can arise from several factors. High DAR values can increase the hydrophobicity of the ADC, leading to aggregation.[2] The conjugation process itself, particularly if it involves harsh reaction conditions or organic solvents, can induce protein denaturation and aggregation. The choice of linker can also play a role; for instance, the use of hydrophilic linkers like PEG can help to mitigate aggregation.[10]
To address aggregation, consider optimizing the DAR to a lower, more soluble level. You can also screen different reaction buffers and co-solvents to improve the solubility of the ADC during conjugation. After the conjugation reaction, purification methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed to remove aggregates.[11][][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time. Ensure the reducing agent is fresh and active. |
| Inaccurate reagent concentrations. | Verify the concentrations of the antibody and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy). | |
| Suboptimal reaction pH. | Optimize the pH of the conjugation buffer. For SPDP chemistry, a pH range of 7.2-8.0 is generally recommended for the initial amine reaction. | |
| Degradation of this compound. | Use fresh or properly stored this compound. Avoid multiple freeze-thaw cycles. | |
| High Drug-to-Antibody Ratio (DAR) | Excessive molar ratio of this compound. | Reduce the molar excess of the this compound in the reaction mixture. |
| Over-reduction of the antibody. | Decrease the concentration of the reducing agent or shorten the reduction incubation time. | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Aim for a lower target DAR. Optimize the molar ratio of this compound to antibody. |
| Unfavorable buffer conditions. | Screen different conjugation buffers, and consider adding excipients that enhance solubility. | |
| Presence of unconjugated drug. | Ensure efficient removal of free this compound after the reaction using methods like tangential flow filtration (TFF) or size-exclusion chromatography (SEC).[][13] | |
| Presence of Free Drug in Final Product | Inefficient purification. | Optimize the purification method. Techniques like TFF, SEC, and HIC are effective in removing small molecule impurities.[11][][13] |
| Linker instability. | Evaluate the stability of the SPDP linker under your formulation and storage conditions. The disulfide bond in the SPDP linker is cleavable under reducing conditions.[14][15] |
Experimental Protocols
Protocol 1: Antibody Reduction for Cysteine Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds in an antibody to generate free sulfhydryl groups for conjugation.
-
Preparation of Antibody: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA (e.g., 1 mM) to chelate any trace metals.
-
Preparation of Reducing Agent: Prepare a fresh stock solution of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) in the same buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution. A typical starting molar ratio is 2-5 moles of TCEP per mole of antibody.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[2] The optimal time and temperature may need to be determined empirically for your specific antibody.
-
Purification: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with the conjugation buffer.[4]
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol describes the conjugation of the thiol-reactive this compound to the reduced antibody.
-
Preparation of this compound: Dissolve the this compound in a compatible organic solvent like DMSO to prepare a concentrated stock solution immediately before use.[16]
-
Conjugation Reaction: Add the this compound stock solution to the purified, reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.
-
Molar Ratio: The molar ratio of this compound to antibody should be optimized. A starting point could be a 1.2 to 2-fold molar excess of the drug-linker over the available thiol groups.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing. The reaction should be protected from light.
-
Quenching: (Optional) The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to react with any unreacted SPDP groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker, excess quenching reagent, and any aggregates. Common purification methods include tangential flow filtration (TFF), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).[11][][13]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry
This is a relatively simple and quick method to estimate the average DAR.[17][18]
-
Spectra Measurement: Measure the UV/Vis absorbance spectra of the purified ADC at 280 nm and 252 nm (or the absorbance maximum of the drug).
-
Calculation: The DAR can be calculated using the following formula, taking into account the extinction coefficients of the antibody and the drug at both wavelengths:
DAR = (A₂₅₂ - ε₂₅₂,Ab * C_Ab) / (ε₂₅₂,Drug * C_Ab)
Where:
-
A₂₅₂ is the absorbance of the ADC at 252 nm.
-
ε₂₅₂,Ab is the molar extinction coefficient of the antibody at 252 nm.
-
C_Ab is the molar concentration of the antibody.
-
ε₂₅₂,Drug is the molar extinction coefficient of the drug at 252 nm.
The antibody concentration (C_Ab) can be determined from the absorbance at 280 nm after correcting for the drug's contribution to the absorbance at this wavelength.
-
Protocol 4: Characterization of DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.[17][19]
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl or Phenyl) with a suitable HPLC system. Mobile Phase A is typically a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer), and Mobile Phase B is a low salt or no salt buffer (e.g., sodium phosphate buffer).
-
Gradient Elution: Equilibrate the column with Mobile Phase A. Inject the ADC sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species being retained longer on the column. The average DAR can be calculated by integrating the peak areas of the different species and calculating a weighted average.
Visual Guides
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pH-Regulated Strategy and Mechanism of Antibody Orientation on Magnetic Beads for Improving Capture Performance of Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiyka.com [hiyka.com]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Strategies to minimize off-target toxicity of (R)-DM4-SPDP ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target toxicity associated with (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?
A1: The off-target toxicity of this compound ADCs primarily stems from the premature release of the DM4 payload in systemic circulation before the ADC reaches the target tumor cells. This can be attributed to two main factors:
-
Linker Instability: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker contains a disulfide bond that can be susceptible to reduction by circulating thiols, such as glutathione, leading to early payload cleavage.
-
Non-specific Uptake: ADCs can be taken up by non-target cells, particularly those of the reticuloendothelial system (RES), such as macrophages in the liver and spleen. This can lead to the release of DM4 in healthy tissues, causing toxicity.
Q2: How does the "(R)" configuration of DM4 impact the ADC's activity and toxicity?
A2: The stereochemistry of the maytansinoid payload is crucial. The (R)-configuration at the C2' position of the DM4 payload is the more potent enantiomer. While this enhances its anti-tumor activity, any premature release can also lead to more potent off-target effects. Therefore, ensuring the stability of the linker is critical when working with this potent payload.
Q3: What are the common in vitro assays to assess the stability of the SPDP linker?
A3: Several in vitro assays are essential for evaluating the stability of the SPDP linker and predicting its in vivo behavior:
-
Plasma Stability Assay: This is the most common method, where the ADC is incubated in plasma from different species (e.g., human, mouse, rat) over time. The percentage of intact ADC is then measured, typically by ELISA or HPLC-MS.
-
Glutathione (GSH) Challenge Assay: This assay assesses the susceptibility of the disulfide linker to reduction. The ADC is incubated with a physiologically relevant concentration of GSH, and the release of the payload is monitored.
Troubleshooting Guide
Problem 1: High levels of premature payload release observed in plasma stability assays.
| Potential Cause | Troubleshooting/Validation Strategy |
| Linker Instability | 1. Introduce Steric Hindrance: Modify the linker by introducing steric hindrance around the disulfide bond to reduce its susceptibility to reduction. For example, using a linker like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) or a more hindered variant. 2. Alternative Linker Chemistry: Consider using a more stable linker, such as a maleimide-based linker (e.g., SMCC) or a peptide-based linker that is cleaved by tumor-specific proteases. |
| Assay Conditions | 1. Control for Thiol Content: Ensure the plasma used in the assay has a consistent and physiologically relevant concentration of free thiols. 2. Time-Course Analysis: Perform a detailed time-course analysis to understand the kinetics of payload release. |
Problem 2: Significant off-target toxicity observed in vivo, despite acceptable in vitro plasma stability.
| Potential Cause | Troubleshooting/Validation Strategy |
| Non-specific Uptake by RES | 1. PEGylation: Introduce polyethylene (B3416737) glycol (PEG) chains to the ADC to shield it from uptake by the RES. 2. Fc Region Engineering: Modify the Fc region of the antibody to reduce its binding to Fcγ receptors on RES cells. |
| "Bystander" Killing of Healthy Cells | 1. Payload Permeability: If the released DM4 is highly membrane-permeable, it can diffuse out of the target cell and kill neighboring healthy cells. Assess the permeability of the payload. 2. Target Antigen Expression: Confirm that the target antigen is not expressed at low levels on healthy tissues, which could lead to off-target binding and toxicity. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation: Thaw plasma (human, mouse, or rat) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Add the this compound ADC to the plasma at a final concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: Immediately after collection, process the samples to separate the ADC from plasma proteins. This can be done by affinity chromatography using Protein A/G or by size exclusion chromatography.
-
Analysis: Analyze the amount of intact ADC in each sample using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload, or by hydrophobic interaction chromatography (HIC-HPLC).
-
Data Interpretation: Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a control ADC (with a non-cleavable linker or irrelevant antibody).
-
Incubation: Add the ADC dilutions to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for both cell lines. A large difference in IC50 between the antigen-positive and antigen-negative cells indicates target-specific killing.
Visual Guides
Caption: Mechanism of off-target toxicity for this compound ADCs.
Caption: Troubleshooting workflow for high off-target toxicity of ADCs.
Validation & Comparative
(R)-DM4-SPDP ADCs: A Comparative Guide to In Vivo Efficacy in Mouse Models
For researchers and drug development professionals navigating the landscape of antibody-drug conjugates (ADCs), understanding the in-vivo performance of different payload and linker technologies is paramount. This guide provides a comparative analysis of the in vivo efficacy of ADCs utilizing the (R)-DM4 payload conjugated via an SPDP-type linker, with a focus on supporting experimental data from mouse models.
Mechanism of Action: DM4 Payloads
The cytotoxic agent (R)-DM4 is a potent maytansinoid that exerts its anti-tumor effect by inhibiting tubulin polymerization.[1] Upon internalization of the ADC by the target cancer cell, the DM4 payload is released and binds to tubulin, disrupting microtubule dynamics. This interference with the cellular microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[2]
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparisons of (R)-DM4-SPDP ADCs against a variety of other ADC constructs are not always publicly available in a consolidated format. However, data from studies on ADCs with similar linkers and the DM4 payload, such as coltuximab ravtansine (SAR3419), which employs an SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) linker, provide valuable insights. The SPDB linker is structurally and functionally similar to SPDP, featuring a reducible disulfide bond for payload release.
A key study compared the in vivo efficacy of SAR3419 (huB4-SPDB-DM4) with a novel anti-CD19 ADC, huB4-DGN462, in a Farage diffuse large B-cell lymphoma (DLBCL) xenograft model. The results, summarized in the table below, demonstrate the dose-dependent anti-tumor activity of the DM4-based ADC.
| ADC | Dose (mg/kg) | Tumor Growth Delay (TGD) (days) | Partial Response (PR) | Complete Response (CR) | Mouse Model |
| SAR3419 (huB4-SPDB-DM4) | 2.5 | 11.5 | 0/8 | 0/8 | Farage Xenograft[3] |
| SAR3419 (huB4-SPDB-DM4) | 5 | 22.1 | 3/8 | 0/8 | Farage Xenograft[3] |
| huB4-DGN462 | 0.17 | 12.3 | 0/8 | 0/8 | Farage Xenograft[3] |
| huB4-DGN462 | 0.56 | 23.8 | 0/8 | 4/8 | Farage Xenograft[3] |
| huB4-DGN462 | 1.7 | 45.3 | 0/8 | 8/8 | Farage Xenograft[3] |
Table 1: Comparative in vivo efficacy of SAR3419 (huB4-SPDB-DM4) and huB4-DGN462 in a Farage DLBCL xenograft model.[3]
In another study using a Ramos tumor xenograft model, a minimal effective single dose of approximately 50 µg/kg of conjugated DM4 (which corresponds to about 2.5 mg/kg of the conjugated antibody) was identified for SAR3419. Doubling this dose resulted in complete tumor regressions in all treated mice.[2] These findings underscore the potent, dose-dependent anti-tumor activity of DM4-based ADCs with disulfide linkers in preclinical models. The improved performance of huB4-DGN462 in the comparative study can be attributed to the higher potency of its DNA-alkylating payload.[3]
Experimental Protocols
The following is a representative protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model, based on common practices in the field.
1. Cell Culture and Tumor Implantation:
-
Human tumor cell lines (e.g., Farage DLBCL) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., female NOD-scid).
2. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (length x width^2)/2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
3. ADC Administration:
-
The ADC and control articles (e.g., vehicle, non-targeting ADC) are administered, typically via intravenous injection.
-
Dosing can be a single administration or a multi-dose regimen, depending on the study design.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured at regular intervals throughout the study.
-
Efficacy endpoints include tumor growth inhibition (TGI), tumor growth delay (TGD), partial responses (PR), and complete responses (CR).
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the ADC's mechanism of action, the following diagrams are provided.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-DM4-SPDP and SMCC-DM1 in Antibody-Drug Conjugate Constructs
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic index of an Antibody-Drug Conjugate (ADC) are critically influenced by the choice of its linker and payload. This guide provides a detailed comparison of two widely utilized maytansinoid-based ADC constructs: (R)-DM4-SPDP, which features a cleavable disulfide linker, and SMCC-DM1, which employs a non-cleavable linker. This analysis is supported by a review of available preclinical data and established experimental methodologies.
Introduction to the Components
The Payloads: DM1 and DM4
Both DM1 (emtansine) and DM4 (ravtansine) are potent maytansinoid derivatives that function as microtubule inhibitors.[1][2] Upon intracellular release, they bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[3] While structurally similar, subtle differences in their side chains can influence their hydrophobicity and potency.
The Linkers: SMCC and SPDP
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's stability, efficacy, and safety profile.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker.[4] ADCs constructed with SMCC, such as the approved drug ado-trastuzumab emtansine (Kadcyla®), exhibit high plasma stability.[4] The payload is released only after the antibody is fully degraded within the lysosome of the target cell.[4] This mechanism minimizes off-target toxicity but may limit the "bystander effect," where the payload diffuses to kill neighboring antigen-negative tumor cells.[5]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a cleavable linker containing a disulfide bond.[6] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are high.[6] This intracellular cleavage releases the payload in its active form. The cleavable nature of the SPDP linker can facilitate a bystander effect, which is advantageous in treating heterogeneous tumors.[5] However, it may also lead to premature payload release in circulation, potentially increasing systemic toxicity.[2]
Comparative Performance Analysis
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC Construct | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| anti-CD22-SMCC-DM1 | BJAB-luc | CD22 | ~1 | [7] |
| anti-HER2-SMCC-DM1 | N87 | HER2 | 13-43 | [8] |
| anti-EpCAM-DM4-SPDP | BxPC3 | EpCAM | 0.1-1 | [9] |
| anti-FRα-Sulfo-SPDB-DM4 | OVCAR-3 | Folate Receptor α | 0.03 | [10] |
Note: The data presented is compiled from different studies and should not be considered a direct comparison due to variations in antibodies, cell lines, and experimental conditions.
Generally, both SMCC-DM1 and DM4-disulfide linker ADCs demonstrate potent, sub-nanomolar to low nanomolar cytotoxicity against antigen-expressing cancer cells. The choice of linker may influence the rate of payload release and subsequent cell killing.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
| ADC Construct | Xenograft Model | Efficacy Outcome | Reference |
| anti-CD22-MCC-DM1 | BJAB-luc NHL | Tumor growth inhibition | [7] |
| anti-CD19-SPP-DM1 | RAJI NHL | Tumor regression | [7] |
| anti-ADAM9-DM21-C (maytansinoid) | Patient-Derived Xenograft | Potent antitumor activity | [11] |
Note: Data is from various studies and not a direct comparison. MCC is a non-cleavable linker similar to SMCC, and SPP is a disulfide-based cleavable linker.
Studies comparing cleavable and non-cleavable maytansinoid ADCs have shown that the cleavable linker constructs can sometimes exhibit superior in vivo efficacy, potentially due to the bystander killing effect in heterogeneous tumors.[12] However, the stability of the non-cleavable linker in SMCC-DM1 can lead to a more favorable safety profile, which may allow for higher dosing and improved therapeutic outcomes in certain contexts.[13]
Stability
The stability of the linker is a critical factor for the therapeutic window of an ADC.
| Linker Type | Stability Characteristic | Advantage | Disadvantage |
| SMCC (Non-cleavable) | High plasma stability | Minimizes off-target toxicity | Limited bystander effect |
| SPDP (Cleavable) | Stable in circulation, cleaved intracellularly | Enables bystander effect | Potential for premature payload release |
The non-cleavable thioether bond in SMCC provides high stability in circulation, reducing the risk of premature drug release and associated off-target toxicities.[4] Disulfide linkers like SPDP are designed to be stable at physiological pH but can be susceptible to thiol-disulfide exchange in plasma, although steric hindrance around the disulfide bond can enhance stability.[14]
Experimental Methodologies
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified duration (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and control vehicles (e.g., saline, unconjugated antibody) intravenously.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Evaluation: Monitor tumor growth inhibition, tumor regression, and overall survival of the mice.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.
-
Analysis: Analyze the samples using methods such as ELISA to quantify the concentration of the intact ADC or LC-MS to measure the amount of released payload.
-
Data Interpretation: Determine the half-life of the ADC in plasma and the rate of payload deconjugation.
Visualizing the Mechanisms and Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Comparison of payload release mechanisms for SMCC and SPDP linkers.
Caption: Workflow for the comparative evaluation of ADC constructs.
Conclusion
The choice between this compound and SMCC-DM1 for an ADC construct involves a trade-off between the potential for bystander killing and enhanced plasma stability.
-
This compound , with its cleavable disulfide linker, offers the advantage of releasing the free maytansinoid payload intracellularly, which can then exert a bystander effect. This may translate to superior efficacy in heterogeneous tumors. However, careful optimization of the linker is required to ensure sufficient plasma stability and minimize off-target toxicity.
-
SMCC-DM1 , featuring a non-cleavable linker, provides excellent plasma stability, which generally leads to a better safety profile and a wider therapeutic window.[4] The payload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody, largely confining its activity to the target cell. This makes it an ideal choice for targeting tumors with homogenous antigen expression.
Ultimately, the optimal linker-payload combination is context-dependent and should be empirically determined for each specific antibody, target antigen, and tumor type. Rigorous preclinical evaluation, as outlined in the experimental methodologies, is essential for selecting the most promising ADC candidate for clinical development.
References
- 1. adcreview.com [adcreview.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–Drug Conjugates in Breast Cancer: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers for DM4 Antibody-Drug Conjugates: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design feature in the development of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for the potent maytansinoid payload, DM4, and its close analog, DM1.
The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the target cell, potentially enabling a "bystander effect" that kills neighboring antigen-negative tumor cells. In contrast, non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, a mechanism that enhances plasma stability and can reduce off-target toxicity.
Mechanism of Action: Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical early indicator of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) of maytansinoid ADCs with cleavable and non-cleavable linkers against a human carcinoma cell line.
| Antibody-Linker-Payload | Linker Type | Target Cell Line | IC50 (nmol/L) |
| anti-EpCAM-SPP-DM1 | Cleavable (Disulfide) | MCF7 | 11 |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | MCF7 | 5.2 |
Data adapted from a study on anti-EpCAM antibody-DM1 conjugates.[1]
In Vivo Efficacy
Preclinical xenograft models are essential for evaluating the anti-tumor activity of ADCs in a living system. Comparative studies have shown that the choice of linker can significantly impact in vivo efficacy.
| ADC Configuration | Linker Type | Xenograft Model | Outcome |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | BT474-EEI | Similar efficacy to the non-cleavable counterpart, but with faster plasma clearance.[2] |
| Trastuzumab-MCC-DM1 | Non-cleavable (Thioether) | BT474-EEI | Similar efficacy to the cleavable counterpart, with slower plasma clearance.[2] |
| Anti-B-cell malignancy ADCs-SPP-DM1 | Cleavable (Disulfide) | Various | Efficacious against all seven target antigens tested.[3] |
| Anti-B-cell malignancy ADCs-SMCC-DM1 | Non-cleavable (Thioether) | Various | Efficacious against only two of the seven target antigens tested.[3] |
Pharmacokinetics and Tolerability
The stability of the linker in circulation is a key determinant of an ADC's safety profile. Non-cleavable linkers generally exhibit greater stability, leading to improved tolerability.
| ADC Configuration | Linker Type | Animal Model | Key Findings |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | Rat | Less tolerated compared to the non-cleavable version.[2] |
| Trastuzumab-MCC-DM1 | Non-cleavable (Thioether) | Rat | At least 2-fold better tolerated than the cleavable counterpart.[2] |
| huC242-SPP-DM1 | Cleavable (Disulfide) | Mouse | Faster clearance from circulation compared to the non-cleavable version.[4] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | Mouse | Slower clearance from circulation, indicating greater stability.[4] |
The Bystander Effect
A significant advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells. This is particularly important in the context of heterogeneous tumors.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized method for assessing the in vitro cytotoxicity of DM4 ADCs.
1. Cell Culture:
- Culture target antigen-expressing cancer cells in appropriate media and conditions.
2. ADC Preparation:
- Prepare serial dilutions of the DM4 ADC and a non-binding control ADC in culture medium.
3. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
4. ADC Treatment:
- Replace the medium with the prepared ADC dilutions and incubate for 72-96 hours.
5. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
6. Formazan (B1609692) Solubilization:
- Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
7. Absorbance Reading:
- Measure the absorbance at 570 nm using a microplate reader.
8. Data Analysis:
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of DM4 ADCs in a mouse xenograft model.
1. Animal Model:
- Use immunodeficient mice (e.g., BALB/c nude or SCID).
2. Tumor Cell Implantation:
- Subcutaneously implant human cancer cells that express the target antigen into the flank of the mice.
3. Tumor Growth Monitoring:
- Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
4. ADC Administration:
- Randomize mice into treatment groups and administer the DM4 ADC, a control ADC, and a vehicle control, typically via intravenous injection.
5. Efficacy Evaluation:
- Measure tumor volume and body weight two to three times per week.
- The primary endpoint is typically tumor growth inhibition.
6. Data Analysis:
- Plot the mean tumor volume over time for each treatment group.
- Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The selection of a cleavable or non-cleavable linker for a DM4-based ADC is a critical decision with significant implications for the therapeutic's performance.
-
Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, due to the bystander effect. However, this can come at the cost of lower plasma stability and a narrower therapeutic window.
-
Non-cleavable linkers provide superior plasma stability, which generally translates to better tolerability and a wider therapeutic window.[3] The trade-off is a lack of a bystander effect, which may limit their efficacy in tumors with varied antigen expression.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific target antigen, tumor biology, and the desired balance between efficacy and safety. Head-to-head comparative studies, as summarized in this guide, are essential for making an informed decision in the development of next-generation ADCs.
References
In Vivo Stability of Disulfide Linkers: A Comparative Analysis of SPDP and Its Alternatives
The stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic effect. Conversely, a linker that is excessively stable may not efficiently release the drug within the target cell. Among the various classes of cleavable linkers, disulfide linkers, which are designed to be cleaved in the reducing environment of the cell, are of significant interest. This guide provides an objective comparison of the in vivo stability of the conventional N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker and other more recent disulfide linker technologies, supported by experimental data.
The Challenge with Conventional Disulfide Linkers
The SPDP crosslinker creates a relatively unhindered disulfide bond. While this allows for efficient cleavage within the target cell, it also renders the ADC susceptible to premature drug release in the bloodstream through thiol-disulfide exchange with circulating thiols like albumin and cysteine.[1][2] This instability can lead to a rapid decrease in the drug-to-antibody ratio (DAR) in vivo, compromising the ADC's therapeutic potential.[3]
Enhancing Stability: The Advent of Hindered Disulfide Linkers
To address the stability limitations of SPDP, sterically hindered disulfide linkers have been developed. By introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond, these linkers are more resistant to thiol-disulfide exchange in the plasma, leading to enhanced in vivo stability.[3][4] This structural modification has been shown to decrease the clearance rate of the ADC and maintain a higher average DAR over time, ensuring that more of the cytotoxic payload reaches the target tumor cells.[4]
Quantitative Comparison of In Vivo Stability
The in vivo stability of ADCs is commonly assessed by monitoring the average DAR in animal models, typically mice, over a period of time. Blood samples are collected at various intervals, and the ADCs are isolated from the plasma for analysis by liquid chromatography-mass spectrometry (LC-MS). The following table summarizes quantitative data from studies comparing the in vivo stability of ADCs with SPDP and hindered disulfide linkers.
| Linker Type | ADC Example | Animal Model | Time Point | % Intact ADC (Normalized Average DAR) | Reference |
| Unhindered Disulfide (SPDP-like) | anti-CD22-DM1 (V205C) | SCID Mice | 7 days | ~20% | [3] |
| Unhindered Disulfide (SPDP-like) | anti-CD22-DM1 (K149C) | SCID Mice | 7 days | ~60% | [3] |
| Hindered Disulfide (Methyl-disulfide) | anti-CD22-DM3 (V205C) | SCID Mice | 7 days | ~80% | [3] |
| Hindered Disulfide | DHES0815A | nu/nu mice | Not specified | Enhanced in vivo stability | [5] |
| Unhindered Disulfide | Tmab-SG3231 (LC-V205C) | nu/nu mice | 7 days | ~25% | [5] |
| Unhindered Disulfide | Tmab-SG3231 (LC-K149C) | nu/nu mice | 7 days | ~50% | [5] |
| Hindered Disulfide | Tmab-SG3451 (K149C) | nu/nu mice | 7 days | >75% | [5] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, conjugation site, and experimental conditions.
Experimental Protocols
A key experiment to determine the in vivo stability of an ADC involves the quantification of the average DAR over time in an animal model.
Protocol: In Vivo Stability Assessment by Affinity-Capture LC-MS
Objective: To determine the in vivo stability of an ADC by measuring the average DAR in plasma samples from treated animals over time.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to a cohort of immunocompromised mice (e.g., SCID or nu/nu mice) at a specified dose.[3][5]
-
Blood Collection: At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), collect blood samples from a subset of the animals via cardiac puncture or another appropriate method.[3][5]
-
Plasma Isolation: Process the blood samples to isolate the plasma, which contains the circulating ADC.
-
ADC Immunoaffinity Capture: Isolate the ADC from the plasma using an affinity capture method. Protein A magnetic beads are commonly used to bind the Fc region of the antibody.[6]
-
Washing: Wash the beads with a suitable buffer (e.g., PBS) to remove non-specifically bound plasma proteins.[6]
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS). The different drug-loaded species of the ADC will be separated and detected, allowing for the determination of the average DAR.[7][8]
-
Data Analysis: Calculate the average DAR for each time point. The stability of the linker is assessed by the rate of decrease in the average DAR over time. The results are often normalized to the DAR at day 0.[3][5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo stability of an ADC.
Caption: Workflow for in vivo ADC stability assessment.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design of effective and safe ADCs. While SPDP has been a widely used crosslinker, its inherent instability in circulation has driven the development of more robust alternatives. Sterically hindered disulfide linkers have demonstrated superior in vivo stability, leading to a higher concentration of the intact ADC reaching the tumor. The selection of an appropriate linker, in conjunction with optimization of the conjugation site, is crucial for the successful clinical translation of ADCs. The experimental protocols and analytical methods outlined in this guide provide a framework for the rigorous evaluation of linker stability in a preclinical setting.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Maytansinoid Antibody-Drug Conjugates: (R)-DM4-SPDP vs. Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. A critical component of an ADC is the cytotoxic payload, and maytansinoids have emerged as a potent class of anti-mitotic agents. This guide provides a comparative evaluation of the therapeutic window of ADCs containing (R)-DM4-SPDP and other prominent maytansinoids, such as DM1. The therapeutic window, a measure of a drug's efficacy versus its toxicity, is a key determinant of its clinical success. Here, we present a synthesis of preclinical data on cytotoxicity, in vivo efficacy, and tolerability to aid in the rational selection and development of maytansinoid-based ADCs.
Maytansinoids, including the derivatives DM1 and DM4, exert their cytotoxic effects by inhibiting microtubule assembly, a process crucial for cell division.[1] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1] This high level of potency, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs, where their systemic toxicity can be minimized through targeted delivery to cancer cells.[1]
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table summarizes the IC50 values for various maytansinoid ADCs across a range of cancer cell lines. It is important to note that the potency of an ADC is influenced by factors such as the target antigen expression level on the cancer cells and the specific antibody used.
| Maytansinoid Payload | ADC Target | Cancer Cell Line | IC50 (nM) | Reference |
| DM1 | HER2 | KMCH-1 (Biliary Tract Cancer) | 0.031 (as T-DM1 µg/mL) | [2] |
| HER2 | Mz-ChA-1 (Biliary Tract Cancer) | 1.3 (as T-DM1 µg/mL) | [2] | |
| HER2 | KKU-100 (Biliary Tract Cancer) | 4.3 (as T-DM1 µg/mL) | [2] | |
| DM4 | FRα | Ovarian Cancer Models | Not explicitly stated, but showed significant efficacy | [3] |
| This compound | Not Specified | Not Specified | Data not readily available in direct comparison |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, linker, and cell line used.
Comparative In Vivo Efficacy: Xenograft Models
The anti-tumor activity of maytansinoid ADCs is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts.[3] Efficacy is typically measured as tumor growth inhibition (TGI).
| Maytansinoid Payload | ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| DM1 | HER2 | KMCH-1 (Biliary Tract Cancer) | 20 mg/kg, once every 3 weeks for 6 weeks | 108% (21 days after first dose) | [2] |
| HER2 | Mz-ChA-1 (Biliary Tract Cancer) | 20 mg/kg, once every 3 weeks for 6 weeks | 75% (21 days after first dose) | [2] | |
| HER2 | JIMT-1 (Trastuzumab-resistant Breast Cancer) | 15 mg/kg, weekly | Significant inhibition | [4][5] | |
| DM4 | huC242 | COLO 205 (Colon Cancer) | Not specified | Effective in eradicating tumors | [6] |
Tolerability and Maximum Tolerated Dose (MTD)
A crucial aspect of the therapeutic window is the toxicity profile of the ADC. The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects.
| Maytansinoid Payload | ADC | Species | MTD | Dose-Limiting Toxicity | Reference |
| DM1 | T-DM1 | Human | 3.6 mg/kg every 3 weeks | Thrombocytopenia | [7][8] |
| T-DM1 | Rat | 4400 µg DM1/m² | Bone marrow and lymphoid organ toxicities, liver toxicity | [9] | |
| Free DM1 | Rat | 1600 µg DM1/m² | More severe bone marrow, lymphoid, and liver toxicities than T-DM1 | [9] | |
| DM4 | Anetumab Ravtansine | Human | 6.5 mg/kg every 3 weeks | Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy | [10] |
The data suggests that delivering maytansinoids via an ADC significantly increases the tolerated dose compared to the free drug, highlighting the benefit of targeted delivery.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the in vitro potency of a maytansinoid-based ADC.[3][11]
-
Cell Seeding: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and incubated overnight.[11]
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells receive the unconjugated antibody or vehicle.
-
Incubation: The plates are incubated for a period of 48 to 144 hours.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[12]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.[3]
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor activity of a maytansinoid-based ADC in a xenograft model.[13][14]
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
ADC Administration: The ADC is administered intravenously at various dose levels. The control group receives a vehicle or a non-binding control ADC.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored for signs of toxicity.[13]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when significant toxicity is observed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[13]
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ELISA for DAR Measurement of (R)-DM4-SPDP ADCs
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. Accurate and precise measurement of DAR is therefore essential throughout the drug development process. This guide provides a detailed comparison of two common analytical techniques for DAR determination of (R)-DM4-SPDP ADCs: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and includes workflow diagrams to illustrate the analytical processes.
Data Presentation: Comparative Analysis
While direct cross-validation data for this compound ADCs is not extensively published, this table summarizes the typical performance characteristics of HPLC and ELISA for ADC DAR analysis based on established analytical principles and available literature for similar maytansinoid ADCs.
| Feature | HPLC (HIC & RP-HPLC) | ELISA |
| Principle | Separation based on hydrophobicity (HIC) or reverse-phase interaction (RP-HPLC) followed by UV detection. | Immunoassay based on antigen-antibody recognition, typically in a competitive or sandwich format. |
| Information Provided | Average DAR, DAR distribution (different drug-loaded species), detection of unconjugated antibody. | Average DAR (indirectly) or concentration of conjugated ADC. Does not typically provide DAR distribution. |
| Sample Throughput | Lower; sequential sample analysis. | Higher; suitable for screening multiple samples in parallel (e.g., in 96-well plates). |
| Development Time | Method development can be complex, requiring optimization of columns, mobile phases, and gradients. | Can be time-consuming to develop and validate, especially regarding antibody generation and characterization. |
| Specificity | High; separates isoforms and drug-loaded species. | High, dependent on the specificity of the antibodies used. |
| Sensitivity | Moderate; typically in the microgram range. | High; can detect nanogram to picogram levels of analyte.[1] |
| Matrix Effect | Less susceptible to matrix effects, especially after sample cleanup. | Can be susceptible to matrix effects from biological samples, requiring careful validation. |
| Application | Characterization, process development, quality control, and lot release testing. | Pharmacokinetic (PK) studies, bioanalysis of clinical samples, and high-throughput screening. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for DAR measurement using HPLC and ELISA, and the logical flow of a cross-validation study.
Caption: Workflow for HPLC and ELISA-based DAR measurement.
Caption: Logical flow of a cross-validation study.
Experimental Protocols
HPLC-Based DAR Measurement
Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are the two primary HPLC methods for DAR determination.
a) Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[2][3] The number of hydrophobic DM4 molecules conjugated to the antibody directly correlates with its retention time on the HIC column.
Protocol:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the DM4 payload if possible.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
b) Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is typically performed on the reduced ADC, separating the light and heavy chains based on their hydrophobicity.[4] This method provides information on the drug distribution on each chain.
Protocol:
-
Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., a C4 or C8 column).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B (e.g., 20% to 60% B over 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the average DAR using the relative peak areas of the conjugated and unconjugated chains.
-
ELISA-Based DAR Measurement
While direct DAR measurement by ELISA is less common than by HPLC, a competitive ELISA format can be adapted to quantify the amount of conjugated DM4, which can then be used to estimate the average DAR if the total antibody concentration is known. This protocol is based on principles for detecting maytansinoid catabolites and can be adapted for intact ADCs.[1]
Protocol (Competitive ELISA):
-
Plate Coating:
-
Coat a 96-well microplate with a conjugate of DM4 and a carrier protein (e.g., BSA-DM4) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare standards of known this compound ADC concentrations and the test samples.
-
In a separate plate or tubes, pre-incubate the ADC standards and samples with a limited amount of a biotinylated anti-DM4 antibody.
-
Transfer the pre-incubated mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature to allow competition between the ADC-bound DM4 and the plate-coated DM4 for binding to the anti-DM4 antibody.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards.
-
Determine the concentration of the conjugated DM4 in the test samples from the standard curve.
-
If the total antibody concentration is determined by a separate ELISA, the average DAR can be calculated.
-
Conclusion
Both HPLC and ELISA are valuable techniques for the characterization of this compound ADCs, each with its own strengths and ideal applications. HPLC, particularly HIC, is the gold standard for detailed characterization of DAR, providing information on the distribution of different drug-loaded species.[2][3] RP-HPLC offers an orthogonal method that can reveal drug distribution on the antibody's light and heavy chains.[4] ELISA, on the other hand, excels in high-throughput settings and offers high sensitivity, making it well-suited for pharmacokinetic studies where large numbers of samples need to be analyzed.[1]
The choice of method will depend on the specific requirements of the analysis, such as the level of detail required, the sample throughput needed, and the stage of drug development. For comprehensive characterization and to ensure the accuracy and reliability of results, it is often beneficial to use these methods orthogonally. A thorough cross-validation should be performed when transferring between these methods to ensure consistency and accuracy of the DAR measurements.
References
- 1. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of ADC Synthesis: A Comparative Guide to (R)-DM4-SPDP Conjugation
For researchers, scientists, and drug development professionals, the creation of antibody-drug conjugates (ADCs) is a meticulous process where reproducibility and robustness are paramount. Among the various cytotoxic payloads, the maytansinoid derivative (R)-DM4, when paired with the SPDP linker, offers a potent therapeutic strategy. However, the success of this conjugation hinges on a well-defined and controlled protocol. This guide provides an objective comparison of key factors influencing (R)-DM4-SPDP conjugation, supported by available data, to aid in the development of reliable and consistent manufacturing processes.
The conjugation of (R)-DM4 to a monoclonal antibody (mAb) via a cleavable disulfide linker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) is a widely used strategy in ADC development. The resulting ADC is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells. Achieving a consistent drug-to-antibody ratio (DAR), minimizing aggregation, and ensuring batch-to-batch reproducibility are critical quality attributes that directly impact the therapeutic efficacy and safety of the ADC.
The this compound Conjugation Workflow
The conjugation process typically involves a two-step reaction. First, the primary amino groups (largely from lysine (B10760008) residues) on the antibody are modified with the SPDP linker. Subsequently, the DM4 payload, which contains a thiol group, reacts with the pyridyldithio group of the linker attached to the antibody, forming a disulfide bond and releasing pyridine-2-thione.
Key Factors Influencing Reproducibility and Robustness
While the fundamental chemistry is straightforward, several parameters can significantly impact the outcome of the conjugation. The following sections delve into these factors and present available data to guide protocol optimization.
Linker Selection: SPDP vs. Sulfo-SPDP
A primary consideration is the choice between the standard SPDP linker and its water-soluble analog, Sulfo-SPDP. The addition of a sulfonate group in Sulfo-SPDP enhances its aqueous solubility, which can be advantageous in bioconjugation reactions.
| Feature | SPDP | Sulfo-SPDP | Rationale for Choice |
| Solubility | Low aqueous solubility; requires co-solvents like DMSO or DMF. | High aqueous solubility. | Sulfo-SPDP can simplify the reaction setup by eliminating the need for organic co-solvents, which may be preferable for large-scale manufacturing and for antibodies sensitive to organic solvents. |
| Reaction Conditions | Amine-reactive NHS ester reacts optimally at pH 7-8. | Similar to SPDP, with the amine-reactive Sulfo-NHS ester also optimal at pH 7-8. | The choice is primarily driven by solubility requirements rather than differences in reaction pH. |
| Cell Permeability | The resulting ADC will have the same linker structure as with Sulfo-SPDP. | The resulting ADC will have the same linker structure as with SPDP. | The choice of SPDP vs. Sulfo-SPDP does not impact the final ADC structure or its cell permeability. |
Antibody Quality: The Impact of Trisulfide Bonds
A critical factor for the robustness of maytansinoid ADC production is the presence of trisulfide bonds within the antibody's hinge region. One study investigated the effect of trisulfide bond levels in a monoclonal antibody on its conjugation with a sulfo-SPDB-DM4 linker-payload.[1][2]
| Trisulfide Bond Level in mAb | Impact on Drug-to-Antibody Ratio (DAR) | Impact on Fragmentation | Implication for Robustness |
| Low | Baseline DAR | Lower fragmentation | Higher consistency and product quality. |
| High | Slightly increased DAR | Higher fragmentation | The presence of trisulfide bonds can react with the DM4 payload, leading to direct conjugation to inter-chain cysteines and increased fragmentation. This underscores the need to carefully monitor and control trisulfide levels in the starting antibody material for a robust and reproducible conjugation process.[1][2] |
Reaction Parameters: pH, Temperature, and Molar Ratios
-
pH: The reaction of the NHS-ester of the SPDP linker with the primary amines of the antibody is highly pH-dependent. An optimal pH range of 7-8 is generally recommended for this step.[3][4] Lower pH values will result in a slower reaction rate, while higher pH can lead to hydrolysis of the NHS-ester, reducing conjugation efficiency.
-
Temperature: Conjugation reactions are typically performed at room temperature or 4°C. Lower temperatures can slow down the reaction rate, potentially providing better control, but may require longer incubation times.
-
Molar Ratio (Linker:Antibody and Drug:Linker): The molar ratio of the linker to the antibody and the drug-linker to the modified antibody are critical parameters for controlling the average DAR. An excess of the linker and drug-linker is generally used to drive the reaction to completion. However, excessive amounts can lead to higher DAR species, which may have unfavorable pharmacokinetic properties and an increased propensity for aggregation.
Experimental Protocols
Below is a generalized protocol for the conjugation of (R)-DM4 to a monoclonal antibody using an SPDP linker. This should be considered a starting point, and optimization of specific parameters is crucial for each unique antibody and application.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
SPDP or Sulfo-SPDP linker
-
(R)-DM4 payload
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (for SPDP)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., lysine, glycine)
-
Purification system (e.g., size-exclusion chromatography, tangential flow filtration)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Linker Activation (for SPDP):
-
Dissolve the SPDP linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Antibody-Linker Conjugation:
-
Add the SPDP or Sulfo-SPDP solution to the antibody solution at a predetermined molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove excess, unreacted linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using the reaction buffer.
-
-
Drug Conjugation:
-
Dissolve the (R)-DM4 payload in a suitable solvent (e.g., DMSO).
-
Add the DM4 solution to the purified antibody-linker conjugate at a specific molar ratio.
-
Incubate the reaction for 3-16 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching (Optional):
-
Add a quenching reagent like lysine or glycine (B1666218) to cap any unreacted linker molecules.
-
-
Final Purification:
-
Purify the final ADC from unreacted drug, linker, and other byproducts using SEC or TFF.
-
Buffer exchange the final ADC into a suitable formulation buffer for storage.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Aggregation: Assessed by Size Exclusion Chromatography (SEC).
-
Purity: Analyzed by SDS-PAGE and SEC.
Alternatives to SPDP Linkers
While SPDP is a widely used disulfide linker, the field of ADC technology is continuously evolving with the development of alternative linker chemistries aimed at improving stability and efficacy.
Disulfide linkers like SPDP are designed to be cleaved in the reducing environment of the cell, releasing the payload. In contrast, non-cleavable linkers, such as the thioether linker formed using SMCC, rely on the complete degradation of the antibody in the lysosome to release the drug. Studies have shown that disulfide-linked maytansinoid conjugates can exhibit superior in vivo efficacy compared to their thioether-linked counterparts, which is attributed to the cell permeability of the released lipophilic metabolites of the disulfide-linked conjugates.[5]
Conclusion
The development of a reproducible and robust this compound conjugation protocol is a multi-faceted challenge that requires careful consideration of linker choice, antibody quality, and precise control over reaction parameters. While general guidelines exist, empirical optimization and rigorous analytical characterization are indispensable for each specific ADC candidate. A thorough understanding of the factors discussed in this guide will empower researchers to develop consistent and scalable manufacturing processes, ultimately contributing to the advancement of more effective and safer antibody-drug conjugates. Further research providing direct, quantitative comparisons of different this compound conjugation protocols would be highly valuable to the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the in vitro cytotoxicity of various maytansinoid-based antibody-drug conjugates (ADCs). Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that, when conjugated to monoclonal antibodies, enable the specific delivery of a cytotoxic payload to cancer cells.[1][2] This targeted approach aims to enhance the therapeutic window of these highly toxic agents.[3] The data and protocols presented herein are intended to assist researchers in the selection and evaluation of maytansinoid-based ADCs for preclinical development.
Comparative Cytotoxicity Data
The in vitro potency of maytansinoid-based ADCs is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for maytansine (B1676224) and its derivatives, which are the cytotoxic payloads of various ADCs, across a panel of human cancer cell lines. This data provides a baseline for understanding the intrinsic cytotoxic potential of these molecules.
| Maytansinoid | A375 (Melanoma) | BJAB (B-cell Lymphoma) | COLO205 (Colon) | KB (Cervix) | MOLT-4 (T-cell Leukemia) |
| Maytansine | 0.05 | 0.03 | 0.08 | 0.05 | 0.09 |
| Lysine-Nε-SPP-DM1 | 10 | 50 | 60 | 10 | >100 |
| Lysine-Nε-SPDB-DM4 | 2 | 7 | 20 | 3 | 16 |
| Lysine-Nε-SMCC-DM1 | 8 | 8 | 17 | 10 | 16 |
| S-methyl-DM1 | 0.02 | 0.01 | 0.03 | 0.02 | 0.03 |
| S-methyl-DM4 | 0.02 | 0.01 | 0.03 | 0.03 | 0.03 |
| S-methyl-DM1 sulfoxide | 9.7 | 7.1 | 17 | 23 | 19 |
| S-methyl-DM1 sulfone | – | 1.7 | 5.9 | 3.5 | – |
| S-methyl-DM4 sulfoxide | 0.55 | 0.55 | 1.3 | 2.0 | 1.9 |
| S-methyl-DM4 sulfone | 0.075 | 0.17 | 0.63 | 0.80 | 1.1 |
| Data adapted from preclinical studies.[4] All values are in nM. |
Mechanism of Action of Maytansinoid-Based ADCs
Maytansinoid-based ADCs exert their cytotoxic effects through a targeted mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[4][5] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the maytansinoid payload into the cytoplasm.[5][6] The released maytansinoid then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis (programmed cell death).[3][4]
Caption: Mechanism of action of maytansinoid-based ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of maytansinoid-based ADCs is commonly determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target cancer cells (antigen-positive) and control cells (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Maytansinoid-based ADC, unconjugated antibody, and free maytansinoid payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free maytansinoid payload in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells containing medium only.[8]
-
Incubation: Incubate the plates for a period of 72 to 144 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may vary depending on the cell line and the specific ADC being tested.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.[7]
Caption: Workflow for ADC in vitro cytotoxicity profiling.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-DM4-SPDP: A Procedural Guide
The proper disposal of (R)-DM4-SPDP, a potent conjugate of the cytotoxic agent DM4 and the linker SPDP, is a critical component of laboratory safety and environmental responsibility. As a substance used in the development of antibody-drug conjugates (ADCs), its handling and disposal require stringent protocols similar to those for chemotherapeutic agents due to the high toxicity of the DM4 payload. This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring the protection of researchers and the environment.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical and cytotoxic waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[1] All waste must be handled in accordance with institutional, local, and national regulations for hazardous and cytotoxic waste.[2][3]
Waste Segregation and Collection
Proper segregation of waste is the first step in ensuring safe disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of as cytotoxic waste.[3]
| Waste Type | Collection and Container Requirements |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and shoe covers, as well as lab supplies like weighing paper and pipette tips, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[3] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container.[3] |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[3] |
| Unused Product | Unused portions of this compound, whether in powder or liquid form, should be disposed of through an environmental health and safety (EH&S) chemical waste program.[4] An appropriate chemical waste label must be completed and affixed to the container.[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-DM4-SPDP
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of (R)-DM4-SPDP, a potent maytansinoid-based ADC payload. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.
Personal Protective Equipment (PPE)
The cornerstone of safe handling of this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile or neoprene gloves. | Provides an extra layer of protection against contamination. Allows for the safe removal of the outer glove if compromised. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. The gown should fasten in the back. | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosols of the hazardous material. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling the powdered form of the compound. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Glove Selection and Breakthrough Times
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). It is crucial to select gloves with adequate resistance to the solvent being used. The following table provides breakthrough times for common glove materials with DMSO.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate |
| Neoprene Latex | > 480 | Excellent |
| Natural Rubber Latex | 90 - 120 | Fair to Good |
| Nitrile (Buna-N) | 120 - 180 | Good |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific laboratory conditions. It is recommended to discard gloves immediately after known contact with this compound solutions.[1][2]
Operational Plans: Handling and Weighing
All handling of this compound, particularly in its powdered form, must be conducted in a designated area with appropriate engineering controls.
Engineering Controls
-
Containment: A certified Class II Biological Safety Cabinet (BSC) or a containment isolator is required for all manipulations of powdered this compound. For handling solutions, a chemical fume hood may be sufficient, depending on the scale and procedure.
-
Ventilation: The handling area must be under negative pressure relative to the surrounding areas to prevent the escape of airborne contaminants.
Step-by-Step Weighing and Dissolution Protocol
This protocol outlines the procedure for accurately weighing and dissolving powdered this compound.
-
Preparation:
-
Don the complete PPE ensemble as described in Section 1.1.
-
Decontaminate the interior surfaces of the BSC or containment isolator.
-
Place a disposable, plastic-backed absorbent pad on the work surface.
-
Use anti-static weigh paper or a tared vial to minimize powder dispersal.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto the weigh paper or into the vial using a dedicated spatula.
-
Avoid any sudden movements that could create airborne dust.
-
Once the target weight is achieved, securely close the primary container of this compound.
-
-
Dissolution:
-
Using a calibrated pipette, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the weighed powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking that may generate aerosols.
-
-
Post-Procedure:
-
Wipe down all surfaces and equipment with a deactivating solution (see Section 3.1).
-
Dispose of all contaminated materials as hazardous waste.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plans
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Deactivation of Maytansinoid Waste
For liquid waste containing this compound, a chemical deactivation step is recommended prior to disposal.
-
Oxidation: Treatment with an oxidizing agent such as 5.25% sodium hypochlorite (B82951) solution (bleach) or potassium permanganate (B83412) can effectively degrade maytansinoids.[3] The reaction should be performed in a designated chemical waste container within a fume hood.
-
Adsorption: Activated carbon can be used to adsorb maytansinoid waste from solutions, which can then be disposed of as solid hazardous waste.[4][5]
Waste Segregation and Disposal
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed container for cytotoxic waste.
-
Liquid Waste: Deactivated liquid waste should be collected in a separate, labeled container for hazardous chemical waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for cytotoxic waste.
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous and cytotoxic waste, which typically involves high-temperature incineration.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Cleanup
-
Small Spills (inside a containment device):
-
Ensure the containment device is operating correctly.
-
Cover the spill with absorbent pads.
-
Gently apply a deactivating solution (e.g., 5.25% sodium hypochlorite) to the absorbent material.
-
Collect all contaminated materials and place them in a cytotoxic waste container.
-
Clean the spill area three times with a detergent solution, followed by a water rinse.
-
-
Large Spills (outside of a containment device):
-
Evacuate the area immediately and restrict access.
-
Alert safety personnel and follow institutional emergency procedures.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Experimental Protocols
General Protocol for Conjugation of this compound to an Antibody
This protocol provides a general framework for the conjugation of this compound to an antibody via lysine (B10760008) residues. Optimization will be required for specific antibodies and desired drug-to-antibody ratios (DAR).
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Add the desired molar excess of the this compound solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours).
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute the antibody-drug conjugate (ADC) in the desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Calculate the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship of safety precautions for handling this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
